molecular formula C41H66N7O17P3S B15550920 (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA

(8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA

カタログ番号: B15550920
分子量: 1054.0 g/mol
InChIキー: PLHICYKOPITJJT-QWOXCLFSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (8Z,11Z,14Z,17Z)-icosatetraenoic acid. It is a member of the n-3 PUFA and is the product of alpha-linolenic acid metabolism. It is an unsaturated fatty acyl-CoA and a long-chain fatty acyl-CoA. It is a conjugate acid of an this compound(4-).

特性

分子式

C41H66N7O17P3S

分子量

1054.0 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenethioate

InChI

InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h5-6,8-9,11-12,14-15,28-30,34-36,40,51-52H,4,7,10,13,16-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b6-5-,9-8-,12-11-,15-14-/t30-,34-,35-,36+,40-/m1/s1

InChIキー

PLHICYKOPITJJT-QWOXCLFSSA-N

製品の起源

United States

Foundational & Exploratory

The Biosynthesis of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA, also known as dihomo-γ-linolenoyl-CoA (DGLA-CoA), is a pivotal molecule in mammalian lipid metabolism. It serves as the immediate precursor to the anti-inflammatory series-1 prostaglandins (B1171923) and can be further metabolized to arachidonic acid (ARA), the precursor of the pro-inflammatory series-2 prostaglandins and series-4 leukotrienes. The precise regulation of DGLA-CoA biosynthesis is therefore of significant interest for understanding and targeting inflammatory processes and other physiological pathways. This technical guide provides an in-depth overview of the core biosynthetic pathway of DGLA-CoA in mammals, including the key enzymes, their regulation, quantitative data, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway

The synthesis of DGLA-CoA from the essential fatty acid linoleic acid is a multi-step process occurring primarily at the endoplasmic reticulum. It involves a sequence of desaturation and elongation reactions, followed by activation to its coenzyme A ester.

The pathway begins with the dietary essential omega-6 fatty acid, linoleic acid (LA, 18:2n-6).

  • Δ6-Desaturation of Linoleic Acid: The first and rate-limiting step is the introduction of a double bond at the delta-6 position of linoleic acid, converting it to γ-linolenic acid (GLA, 18:3n-6). This reaction is catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2) , also known as Δ6-desaturase.[1][2][3]

  • Elongation of γ-Linolenic Acid: GLA is then elongated by two carbons to form dihomo-γ-linolenic acid (DGLA, 20:3n-6). This reaction is catalyzed by the enzyme Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) .[4][5]

  • Activation to DGLA-CoA: Finally, DGLA is activated to its metabolically active form, (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA (DGLA-CoA), by the addition of coenzyme A. This reaction is catalyzed by a family of enzymes known as Acyl-CoA Synthetase Long-Chain Family Members (ACSLs) .[6][7] While several ACSL isoforms exist, ACSL4 has shown a preference for C20 polyunsaturated fatty acids like arachidonic acid and is a likely candidate for the activation of DGLA.[1][6][8]

Linoleic Acid (18:2n-6) Linoleic Acid (18:2n-6) γ-Linolenic Acid (18:3n-6) γ-Linolenic Acid (18:3n-6) Linoleic Acid (18:2n-6)->γ-Linolenic Acid (18:3n-6) FADS2 (Δ6-Desaturase) Dihomo-γ-Linolenic Acid (20:3n-6) Dihomo-γ-Linolenic Acid (20:3n-6) γ-Linolenic Acid (18:3n-6)->Dihomo-γ-Linolenic Acid (20:3n-6) ELOVL5 (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA Dihomo-γ-Linolenic Acid (20:3n-6)->(8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA ACSL4 (putative)

Figure 1. Core biosynthetic pathway of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA.

Quantitative Data

Enzyme Expression and Fatty Acid Concentrations

The expression of FADS2 and ELOVL5, and the resulting concentrations of their fatty acid substrates and products, vary significantly between tissues and are influenced by physiological state.

TissueFADS2 ExpressionELOVL5 ExpressionLinoleic Acid (%)γ-Linolenic Acid (%)Dihomo-γ-Linolenic Acid (%)Reference
Human LiverHighHigh~15-25<0.5~1-3[9][10]
Human BrainHighHigh~1-2<0.1~0.5-1.5[11][12]
Human Adipose TissueModerateModerate~10-20<0.5~0.5-1[13]
Rat LiverHighHigh~10-20<0.5~1-4[10][11]
Rat BrainHighHigh~1-2<0.1~0.5-2[11][12]

Note: Values are approximate percentages of total fatty acids and can vary based on diet and other factors.

Enzyme Kinetics

While comprehensive kinetic data for mammalian FADS2 and ELOVL5 are not extensively reported in a consolidated manner, studies on recombinant enzymes provide some insights.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
Human ACSL4v1Arachidonic Acid~7.9~15,800[8]
Human ACSL4v2Arachidonic Acid~7.7~15,200[8]

Regulation of the Biosynthetic Pathway

The biosynthesis of DGLA-CoA is tightly regulated at the transcriptional level by nuclear receptors and transcription factors that sense the cellular metabolic state.

Transcriptional Regulation
  • SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): This transcription factor is a master regulator of lipogenesis. Insulin signaling activates SREBP-1c, which in turn upregulates the expression of both FADS2 and ELOVL5 genes.[14][15][16]

  • PPARα (Peroxisome Proliferator-Activated Receptor alpha): This nuclear receptor is activated by fatty acids and regulates genes involved in fatty acid oxidation. PPARα activation has been shown to induce the expression of FADS2 and ELOVL5.[14][16][17]

  • Hormonal Regulation:

    • Insulin: Promotes the expression of FADS2 and ELOVL5 through the activation of SREBP-1c.[8][18][19]

    • Glucagon and Adrenaline: Generally have an inhibitory effect on these desaturases.[8][19]

    • Glucocorticoids: Have been shown to up-regulate FADS2 in some cell types.[20]

cluster_0 Hormonal & Nutrient Signals cluster_1 Transcription Factors cluster_2 Target Genes Insulin Insulin SREBP-1c SREBP-1c Insulin->SREBP-1c + Glucagon Glucagon Glucagon->SREBP-1c - Fatty Acids Fatty Acids PPARα PPARα Fatty Acids->PPARα + FADS2 FADS2 SREBP-1c->FADS2 ELOVL5 ELOVL5 SREBP-1c->ELOVL5 PPARα->FADS2 PPARα->ELOVL5

Figure 2. Transcriptional regulation of FADS2 and ELOVL5.

Experimental Protocols

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of total fatty acid composition in a biological sample.

1. Lipid Extraction: a. Homogenize tissue or cell pellets in a mixture of chloroform:methanol (2:1, v/v).[21] b. Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.[21] c. Collect the lower organic phase containing the lipids.

2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add methanolic NaOH or KOH and heat to saponify the lipids. c. Add a methylating agent such as BF3-methanol or HCl-methanol and heat to form FAMEs.[6][21]

3. FAMEs Extraction: a. Add water and a non-polar solvent like hexane (B92381) or heptane. b. Vortex and centrifuge to separate the phases. c. Collect the upper hexane/heptane layer containing the FAMEs.

4. GC-MS Analysis: a. Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., a highly polar column).[7][22] b. The FAMEs will separate based on their chain length, degree of unsaturation, and boiling point. c. The mass spectrometer will detect and identify the individual FAMEs based on their mass-to-charge ratio and fragmentation patterns. d. Quantify the fatty acids by comparing their peak areas to those of known standards.

A Biological Sample (Tissue/Cells) B Lipid Extraction (Chloroform/Methanol) A->B C Saponification & Methylation (to FAMEs) B->C D FAMEs Extraction (Hexane) C->D E GC-MS Analysis D->E F Data Analysis (Quantification) E->F

Figure 3. Workflow for fatty acid analysis by GC-MS.

FADS2 (Δ6-Desaturase) Activity Assay

This assay measures the conversion of a radiolabeled substrate to its desaturated product in microsomal preparations.

1. Microsome Preparation: a. Homogenize liver or other tissue in a suitable buffer. b. Perform differential centrifugation to isolate the microsomal fraction.

2. Assay Reaction: a. In a reaction tube, combine microsomal protein, a buffer containing cofactors (e.g., ATP, CoA, NADH, MgCl2), and the radiolabeled substrate (e.g., [1-14C]linoleic acid). b. Incubate at 37°C for a defined period. c. Stop the reaction by adding a strong base (e.g., KOH in methanol).

3. Saponification and Extraction: a. Saponify the lipids by heating. b. Acidify the reaction mixture and extract the fatty acids with a non-polar solvent.

4. Separation and Quantification: a. Separate the substrate (linoleic acid) from the product (γ-linolenic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). b. Quantify the radioactivity in the substrate and product bands/peaks using a scintillation counter or radio-detector. c. Calculate the enzyme activity as the amount of product formed per unit time per amount of protein.

ELOVL5 Activity Assay

This assay measures the incorporation of radiolabeled malonyl-CoA into the elongated fatty acid product.

1. Microsome Preparation: a. As described for the FADS2 assay.

2. Assay Reaction: a. In a reaction tube, combine microsomal protein, a buffer containing cofactors (e.g., NADPH), the fatty acyl-CoA substrate (e.g., γ-linolenoyl-CoA), and radiolabeled [14C]malonyl-CoA.[10] b. Incubate at 37°C. c. Stop the reaction by adding a strong base.

3. Saponification and Extraction: a. As described for the FADS2 assay.

4. Quantification: a. After extraction, measure the total radioactivity incorporated into the fatty acid fraction using a scintillation counter. b. Calculate the elongase activity as the amount of malonyl-CoA incorporated per unit time per amount of protein.

Experimental Workflow for Inhibitor Studies

cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Data Interpretation A Culture mammalian cells (e.g., hepatocytes) B Treat with vehicle or test inhibitor at various concentrations A->B C Incubate for a defined time period B->C D Harvest cells C->D E Analyze fatty acid profile by GC-MS D->E F Measure FADS2 & ELOVL5 mRNA (RT-qPCR) D->F G Measure FADS2 & ELOVL5 protein (Western Blot) D->G H Perform enzyme activity assays D->H I Assess changes in substrate and product levels E->I F->I G->I H->I J Correlate with changes in gene/protein expression and enzyme activity I->J K Determine inhibitor potency and mechanism J->K

Figure 4. Experimental workflow for studying inhibitors of DGLA-CoA biosynthesis.

Conclusion

The biosynthesis of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA is a critical metabolic pathway with implications for inflammation and cellular signaling. The key enzymes, FADS2 and ELOVL5, are tightly regulated by nutritional and hormonal signals, making them attractive targets for therapeutic intervention. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate this pathway and its role in health and disease. Further research is warranted to fill the existing gaps in our understanding of the kinetic properties of the enzymes involved and the precise tissue-specific concentrations of the pathway intermediates.

References

Cellular Localization of (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA, the activated form of the omega-3 polyunsaturated fatty acid (n-3 PUFA) (8Z,11Z,14Z,17Z)-icosatetraenoic acid, is a pivotal intermediate in cellular lipid metabolism. Its subcellular localization is a critical determinant of its metabolic fate, directing it towards energy production, incorporation into complex lipids, or conversion into signaling molecules. This technical guide provides a comprehensive overview of the cellular distribution of this compound, detailing the key organelles involved, the enzymatic machinery responsible for its synthesis and transport, and its downstream metabolic and signaling pathways. Detailed experimental protocols for the determination of its subcellular localization are also provided, alongside quantitative data and visual representations of the core concepts to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a C20:4 n-3 polyunsaturated fatty acyl-CoA. The activation of its parent fatty acid, (8Z,11Z,14Z,17Z)-icosatetraenoic acid, through the attachment of a Coenzyme A (CoA) molecule is a thermodynamically essential step that primes it for participation in a variety of cellular processes. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). The specific subcellular localization of these ACS isoforms, along with the transport mechanisms for fatty acids and acyl-CoAs, dictates the compartmentalization of the this compound pool and, consequently, its functional roles within the cell.

Subcellular Distribution of this compound

The precise quantitative distribution of this compound across different organelles has not been definitively established in the literature. However, based on the known localization of long-chain acyl-CoA synthetases (ACSLs) and the primary metabolic functions of each organelle, an expected distribution can be inferred. The following table summarizes the key organelles involved in the metabolism of this compound and the enzymatic activities present.

OrganelleKey EnzymesPrimary Metabolic Fate of this compoundExpected Relative Abundance
Endoplasmic Reticulum (ER) Long-chain acyl-CoA synthetases (ACSL3, ACSL4), Fatty acid elongases, Desaturases, Glycerolipid acyltransferasesEsterification into phospholipids (B1166683) (e.g., phosphatidylcholine, phosphatidylethanolamine) and neutral lipids (triacylglycerols, cholesterol esters) for membrane synthesis and lipid storage. Elongation and desaturation to other n-3 PUFAs.High
Mitochondria (Outer Membrane) Long-chain acyl-CoA synthetases (ACSL1, ACSL5, ACSL6)Activation of fatty acids for subsequent transport into the mitochondrial matrix for β-oxidation.Moderate
Mitochondria (Matrix) Carnitine palmitoyltransferase II (CPT II), β-oxidation enzymesβ-oxidation for the production of acetyl-CoA, NADH, and FADH2, contributing to cellular energy production.Low (transient)
Peroxisomes Very long-chain acyl-CoA synthetases (VLC-ACS), Peroxisomal β-oxidation enzymesβ-oxidation of polyunsaturated fatty acids that are poor substrates for mitochondrial β-oxidation. Chain shortening for subsequent mitochondrial β-oxidation.Moderate
Lipid Droplets Acyl-CoA:diacylglycerol acyltransferase (DGAT), Long-chain acyl-CoA synthetases (recruited)Incorporation into triacylglycerols for storage. Mobilization for energy or signaling purposes.Variable (dependent on metabolic state)
Cytosol Acyl-CoA binding proteins (ACBPs)Transport and buffering of the acyl-CoA pool.Low (free concentration)

Key Metabolic and Signaling Pathways

The subcellular pools of this compound are directed into distinct metabolic and signaling cascades.

Metabolic Fates

Once synthesized, this compound can enter several metabolic pathways depending on its location.

metabolic_fates FA (8Z,11Z,14Z,17Z)-Icosatetraenoic Acid AcylCoA (8Z,11Z,14Z,17Z)- Icosatetraenoyl-CoA FA->AcylCoA ER Endoplasmic Reticulum AcylCoA->ER Mito Mitochondria AcylCoA->Mito Perox Peroxisomes AcylCoA->Perox LD Lipid Droplets AcylCoA->LD PL Phospholipids ER->PL Glycerolipid synthesis TAG Triacylglycerols ER->TAG Elongation Elongation/ Desaturation ER->Elongation BetaOx β-Oxidation Mito->BetaOx Perox->BetaOx LD->TAG Storage Energy Energy (ATP) BetaOx->Energy

Metabolic fates of this compound.
Signaling Pathways

This compound is a precursor for the synthesis of eicosanoids, a class of potent signaling molecules. The enzymes involved in eicosanoid synthesis, such as cyclooxygenases (COX) and lipoxygenases (LOX), are primarily located in the cytosol and associated with the endoplasmic reticulum and nuclear envelope.

signaling_pathway AcylCoA (8Z,11Z,14Z,17Z)- Icosatetraenoyl-CoA FA (8Z,11Z,14Z,17Z)-Icosatetraenoic Acid AcylCoA->FA Acyl-CoA Thioesterase COX Cyclooxygenases (COX) FA->COX LOX Lipoxygenases (LOX) FA->LOX CYP450 Cytochrome P450 FA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes EETs Epoxyeicosatrienoic acids (EETs) CYP450->EETs Signaling Cellular Signaling (e.g., Inflammation, Vasodilation) Prostaglandins->Signaling Thromboxanes->Signaling Leukotrienes->Signaling EETs->Signaling subcellular_fractionation start Start: Cell/Tissue Homogenate cent1 Centrifuge at low speed (e.g., 600 x g, 10 min) start->cent1 pellet1 Pellet 1: Nuclei and unbroken cells cent1->pellet1 Pellet sup1 Supernatant 1 cent1->sup1 Supernatant cent2 Centrifuge at medium speed (e.g., 10,000 x g, 20 min) sup1->cent2 pellet2 Pellet 2: Mitochondria cent2->pellet2 Pellet sup2 Supernatant 2 cent2->sup2 Supernatant cent3 Centrifuge at high speed (e.g., 100,000 x g, 60 min) sup2->cent3 pellet3 Pellet 3: Microsomes (ER) cent3->pellet3 Pellet sup3 Supernatant 3: Cytosol cent3->sup3 Supernatant

The Enzymatic Crossroads: A Technical Guide to the Metabolism of (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA), stands at a critical juncture in lipid metabolism. Its fate, dictated by a cohort of competing enzymes, determines the balance between pro-inflammatory and anti-inflammatory signaling pathways. This technical guide provides a comprehensive overview of the key enzymes involved in the metabolism of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of the intricate biochemical landscape.

Key Enzymes in this compound Metabolism

The metabolism of this compound is primarily governed by four major classes of enzymes: desaturases, elongases, cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. Each of these enzyme families directs the substrate towards distinct metabolic fates with significant physiological consequences.

Data Presentation: Quantitative Analysis of Enzyme Kinetics
EnzymeGeneSubstrateKm (µM)Vmax (pmol/min/mg protein)Source
Delta-5 DesaturaseFADS120:3n-6 (DGLA)3.99.1[1][2]

Table 1: Kinetic Parameters of Human Delta-5 Desaturase with Dihomo-γ-linolenic Acid.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Cyclooxygenase-1 (COX-1)Dihomo-γ-linolenic Acid17 ± 31.8 ± 0.2
Cyclooxygenase-2 (COX-2)Dihomo-γ-linolenic Acid15 ± 22.5 ± 0.3

Table 2: Comparative Kinetics of Human Cyclooxygenase-1 and -2 with Dihomo-γ-linolenic Acid. (Data derived from Levin et al., 2002)

Note on Other Enzymes:

  • Delta-6 Desaturase (FADS2): While FADS2 is a key enzyme in polyunsaturated fatty acid metabolism, its primary role is the desaturation of linoleic acid and α-linolenic acid. Direct kinetic data for the action of human FADS2 on this compound is not well-documented.

  • 15-Lipoxygenase (ALOX15): Human ALOX15 oxygenates DGLA to produce 15-hydroxyeicosatrienoic acid (15-HETrE). While its activity is established, precise kinetic parameters (Km and Vmax) for the human enzyme with DGLA as the substrate are not consistently reported.

  • Cytochrome P450 (CYP) Enzymes: Various CYP isoforms can metabolize DGLA to a range of epoxy- and hydroxy-derivatives. However, the specific isoforms involved and their kinetic parameters with this compound are not well-characterized in a quantitative manner.

Signaling Pathways and Experimental Workflows

The metabolic fate of this compound has profound implications for cellular signaling. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for their investigation.

DGLA_CoA (8Z,11Z,14Z,17Z)- Icosatetraenoyl-CoA AA_CoA Arachidonoyl-CoA DGLA_CoA->AA_CoA Desaturation PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA_CoA->PGE1 Cyclooxygenation HETrE 15-HETrE (Anti-inflammatory) DGLA_CoA->HETrE Lipoxygenation Epoxy_Metabolites Epoxy- and Hydroxy- Metabolites DGLA_CoA->Epoxy_Metabolites Monooxygenation Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids AA_CoA->Pro_inflammatory_Eicosanoids Oxygenation FADS1 Delta-5 Desaturase (FADS1) FADS1->DGLA_CoA:e COX COX-1 / COX-2 COX->DGLA_CoA:e LOX 15-Lipoxygenase (ALOX15) LOX->DGLA_CoA:e CYP Cytochrome P450s CYP->DGLA_CoA:e Downstream_AA_Enzymes COX, LOX, CYP Downstream_AA_Enzymes->AA_CoA:e

Metabolic fate of this compound.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis Cell_Culture Cell Culture / Tissue Homogenate Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction Hydrolysis_Derivatization Hydrolysis & Derivatization (optional) Lipid_Extraction->Hydrolysis_Derivatization LC_Separation Liquid Chromatography Separation Hydrolysis_Derivatization->LC_Separation MS_Detection Mass Spectrometry Detection (MS1) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS Fragmentation (MS2) MS_Detection->MSMS_Fragmentation Peak_Picking Peak Picking & Integration MSMS_Fragmentation->Peak_Picking Metabolite_ID Metabolite Identification Peak_Picking->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

(8Z,11Z,14Z,17Z)-Eicosatetraenoyl-CoA as a Substrate for Acyltransferases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8Z,11Z,14Z,17Z)-Eicosatetraenoyl-CoA, the activated form of the omega-3 fatty acid (8Z,11Z,14Z,17Z)-eicosatetraenoic acid, is a key metabolic intermediate poised at the crossroads of lipid signaling and metabolism. As an analogue of arachidonoyl-CoA, it serves as a potential substrate for a variety of acyltransferases, leading to the biosynthesis of complex lipids with unique physiological properties. This technical guide provides a comprehensive overview of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA as a substrate for key acyltransferase families, including long-chain acyl-CoA synthetases (ACSL), N-acylphosphatidylethanolamine (NAPE) synthases, and diacylglycerol O-acyltransferases (DGATs). We present detailed experimental protocols for the synthesis and analysis of its metabolic products, summarize available quantitative data on substrate specificity, and delineate the potential signaling pathways of its derivatives. This document is intended to be a valuable resource for researchers investigating the metabolism and therapeutic potential of omega-3 fatty acid-derived lipids.

Introduction

(8Z,11Z,14Z,17Z)-Eicosatetraenoic acid is a C20:4 omega-3 polyunsaturated fatty acid (PUFA) and a structural isomer of the pro-inflammatory omega-6 fatty acid, arachidonic acid.[1] Its activated form, (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA, is synthesized by the action of long-chain acyl-CoA synthetases (ACSLs) and serves as a donor for the acylation of various acceptor molecules. The enzymes that utilize this acyl-CoA are critical in determining its metabolic fate, channeling it towards either storage lipids or bioactive signaling molecules.

The primary acyltransferases of interest for this substrate are:

  • Long-Chain Acyl-CoA Synthetases (ACSLs): These enzymes catalyze the formation of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA from its corresponding free fatty acid and coenzyme A.[2]

  • N-Acylphosphatidylethanolamine (NAPE) Synthases: These enzymes transfer the eicosatetraenoyl group to phosphatidylethanolamine (B1630911) (PE) to form N-(8Z,11Z,14Z,17Z)-eicosatetraenoyl-phosphatidylethanolamine, a precursor to the bioactive N-acylethanolamine.[3]

  • Diacylglycerol O-Acyltransferases (DGATs): These enzymes incorporate the eicosatetraenoyl group into diacylglycerol (DAG) to form triacylglycerols (TAGs) for energy storage.[4]

The products of these enzymatic reactions, particularly the N-acylethanolamine derivative, are of significant interest due to the established anti-inflammatory and pro-resolving properties of omega-3 fatty acid-derived signaling lipids.[5][6][7]

Enzymatic Synthesis and Metabolism

The metabolic journey of (8Z,11Z,14Z,17Z)-eicosatetraenoic acid begins with its activation to the corresponding CoA thioester. This activated form can then be utilized by various acyltransferases.

Formation of (8Z,11Z,14Z,17Z)-Eicosatetraenoyl-CoA by Long-Chain Acyl-CoA Synthetases (ACSLs)
(8Z,11Z,14Z,17Z)-Eicosatetraenoyl-CoA as a Substrate for N-Acylphosphatidylethanolamine (NAPE) Synthase

NAPE synthases catalyze the transfer of an acyl group from a donor, such as a phospholipid or an acyl-CoA, to the amino group of phosphatidylethanolamine (PE).[3] The resulting NAPE can then be hydrolyzed by NAPE-specific phospholipase D (NAPE-PLD) to yield the corresponding N-acylethanolamine (NAE). In this case, the product would be N-(8Z,11Z,14Z,17Z)-eicosatetraenoyl-ethanolamide. While direct evidence for (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA as a substrate for NAPE synthase is limited, the known promiscuity of these enzymes towards various polyunsaturated acyl-CoAs suggests this is a likely metabolic pathway.

(8Z,11Z,14Z,17Z)-Eicosatetraenoyl-CoA as a Substrate for Diacylglycerol O-Acyltransferases (DGATs)

DGATs are central to the synthesis of triacylglycerols (TAGs).[9] These enzymes exhibit varying degrees of substrate specificity for different acyl-CoAs.[10] Given that other C20 polyunsaturated acyl-CoAs are known substrates for DGATs, it is expected that (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA can be incorporated into TAGs, thereby entering the cellular lipid storage pool.

Quantitative Data on Substrate Activity

Quantitative kinetic data for (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA with specific acyltransferases are currently limited in the scientific literature. However, data from related polyunsaturated fatty acids can provide valuable insights into its potential as a substrate.

Enzyme FamilySubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Source Organism/EnzymeCitation
ACSL Oleic Acid (18:1)20-50100-500Rat Liver Microsomes[2]
ACSL Arachidonic Acid (20:4)~10-Human ACSL4[8]
DGAT Oleoyl-CoA (18:1)6.7 - 250.5 - 5Various[9]
DGAT Linoleoyl-CoA (18:2)~15-Human DGAT1[10]
NAPE-PLD N-Arachidonoyl-PE~50-Recombinant Human[11]

Note: The table above presents approximate values for related substrates to provide a general reference. The actual kinetic parameters for (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA may vary.

Signaling Pathways of N-(8Z,11Z,14Z,17Z)-Eicosatetraenoyl-ethanolamide

The potential product of NAPE synthase and NAPE-PLD activity on (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA is N-(8Z,11Z,14Z,17Z)-eicosatetraenoyl-ethanolamide. As an omega-3 derived NAE, it is expected to possess significant anti-inflammatory and pro-resolving properties.[5][6] The signaling cascade is likely to involve multiple pathways:

  • PPARα Activation: Omega-3 derived NAEs are known agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation.[2]

  • GPR119 Activation: Some NAEs can activate G-protein coupled receptor 119 (GPR119), which is involved in glucose homeostasis and appetite regulation.

  • Modulation of Inflammatory Cytokine Production: NAEs derived from omega-3 fatty acids have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6]

  • Interaction with Cannabinoid Receptors: While the affinity of N-(8Z,11Z,14Z,17Z)-eicosatetraenoyl-ethanolamide for cannabinoid receptors (CB1 and CB2) has not been explicitly determined, other omega-3 derived NAEs have shown some interaction, suggesting a potential role in the endocannabinoid system.[7]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nucleus 8_11_14_17_ETA_CoA (8Z,11Z,14Z,17Z)- eicosatetraenoyl-CoA NAPE_Synthase NAPE Synthase 8_11_14_17_ETA_CoA->NAPE_Synthase NAPE N-(8Z,11Z,14Z,17Z)- eicosatetraenoyl-PE NAPE_Synthase->NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-(8Z,11Z,14Z,17Z)- eicosatetraenoyl-ethanolamide NAPE_PLD->NAE PPARa PPARα NAE->PPARa Activates GPR119 GPR119 NAE->GPR119 Activates Gene_Expression Modulation of Gene Expression PPARa->Gene_Expression Regulates Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Inflammation ACSL_Workflow Start Prepare Reaction Mixture Add_Enzyme Add ACSL Enzyme Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Phase_Separation Phase Separation Stop_Reaction->Phase_Separation Quantify Quantify Radiolabeled Acyl-CoA Phase_Separation->Quantify

References

Methodological & Application

Application Note: Quantitative Analysis of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA is a critical intermediate in the metabolism of omega-6 fatty acids, serving as a precursor to both pro-inflammatory and anti-inflammatory eicosanoids. Accurate quantification of this analyte is essential for understanding its role in various physiological and pathological processes, including inflammation and cellular signaling. The described protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, ensuring high sensitivity, specificity, and reproducibility.

Introduction

(8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA, also known as dihomo-γ-linolenoyl-CoA (DGLA-CoA), is a key metabolite in the omega-6 fatty acid pathway. It is formed by the elongation of γ-linolenoyl-CoA and can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce series-1 prostaglandins (B1171923) (e.g., PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE), respectively, which generally exhibit anti-inflammatory properties.[1][2][3] Alternatively, DGLA-CoA can be desaturated to form arachidonoyl-CoA, the precursor to the pro-inflammatory series-2 eicosanoids. Given its pivotal role in balancing inflammatory responses, the precise quantification of DGLA-CoA in biological samples is of significant interest in drug development and life science research. LC-MS/MS offers the necessary selectivity and sensitivity for the analysis of this and other long-chain acyl-CoAs, which are often present at low concentrations.[4][5]

Experimental Protocol

Sample Preparation (Solid-Phase Extraction)

This protocol is optimized for the extraction of long-chain acyl-CoAs from tissues (e.g., liver) or cultured cells.

Materials:

  • Biological sample (e.g., 100-200 mg of tissue or 1x10⁷ cells)

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)

  • Extraction Solvent: Acetonitrile:Isopropanol (3:1, v/v)

  • 0.1 M Potassium Phosphate (B84403) Buffer (pH 6.7)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • SPE Conditioning Solvent: Methanol (B129727)

  • SPE Equilibration Solvent: 0.1 M Potassium Phosphate Buffer (pH 6.7)

  • SPE Wash Solvent: Water, followed by 25% Methanol

  • SPE Elution Solvent: Methanol containing 0.1% Ammonium (B1175870) Hydroxide

  • Reconstitution Solvent: 50:50 Methanol:Water

Procedure:

  • Homogenize the tissue sample or cell pellet in 1 mL of cold 0.1 M potassium phosphate buffer.

  • Add 20 µL of the internal standard solution to the homogenate.

  • Add 4 mL of the extraction solvent (Acetonitrile:Isopropanol) and vortex vigorously for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition the C18 SPE cartridge with 5 mL of methanol, followed by equilibration with 5 mL of 0.1 M potassium phosphate buffer.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water, followed by 5 mL of 25% methanol.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% ammonium hydroxide.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Characteristic Transition: A neutral loss of 507 Da is characteristic for acyl-CoAs.[4]

  • MRM Transitions:

    • (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA: Precursor Ion (m/z) 1074.5 → Product Ion (m/z) 567.5 (representative transition)

    • Internal Standard (Heptadecanoyl-CoA): Precursor Ion (m/z) 1038.6 → Product Ion (m/z) 531.6

  • Collision Energy: Optimized for each transition (typically 30-40 eV)

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 300°C

Data Presentation

The following tables summarize representative quantitative data for the analysis of long-chain acyl-CoAs based on established methods.[4][6]

Table 1: Method Validation Parameters for Long-Chain Acyl-CoA Analysis

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)1-5 fmol
Limit of Quantification (LOQ)5-15 fmol
Accuracy (% Recovery)90-110%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Table 2: Representative Recovery Data from Solid-Phase Extraction

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)% RSD
Long-Chain Acyl-CoA (C16-C20)1095.24.8
10098.13.2
1000101.52.5

Mandatory Visualization

Caption: Experimental workflow for the quantitative analysis of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA.

signaling_pathway gla_coa γ-Linolenoyl-CoA dgla_coa (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA (DGLA-CoA) gla_coa->dgla_coa Elongase aa_coa Arachidonoyl-CoA dgla_coa->aa_coa Δ5-Desaturase pge1 Prostaglandin E₁ (PGE₁) (Anti-inflammatory) dgla_coa->pge1 COX Enzymes hetre15 15-HETrE (Anti-inflammatory) dgla_coa->hetre15 LOX Enzymes pge2 Series-2 Prostaglandins (Pro-inflammatory) aa_coa->pge2 COX Enzymes ltb4 Series-4 Leukotrienes (Pro-inflammatory) aa_coa->ltb4 LOX Enzymes

References

Application Note and Protocol: Synthesis of (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA, the activated form of (8Z,11Z,14Z,17Z)-icosatetraenoic acid (ETA), is a critical intermediate in lipid metabolism. As an omega-3 polyunsaturated fatty acid (PUFA), its downstream metabolites play significant roles in various physiological and pathological processes, including inflammation and ferroptosis. The availability of high-purity this compound is essential for in vitro studies aimed at elucidating its metabolic fate, identifying interacting proteins, and screening for potential therapeutic agents that target these pathways. This document provides a detailed protocol for the chemoenzymatic synthesis of this compound and its application in in vitro assays.

Data Presentation

Table 1: Physicochemical Properties

PropertyValue
Chemical Formula C41H62N7O17P3S
Molecular Weight 1049.96 g/mol
Synonyms (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA, ETA-CoA

Table 2: Representative Yields for Long-Chain Polyunsaturated Acyl-CoA Synthesis *

Synthesis MethodStarting MaterialReported YieldPurityReference
ChemoenzymaticPolyunsaturated Fatty Acid40-75%>90%[1]
Chemical (N-hydroxysuccinimide ester)Palmitic AcidHigh YieldNot Specified[2]
Enzymatic (Acyl-CoA Synthetase)Various Fatty AcidsQuantitativeHigh[3]

*Data for this compound is not explicitly available and is extrapolated from similar polyunsaturated fatty acyl-CoAs.

Experimental Protocols

I. Chemoenzymatic Synthesis of this compound

This protocol is adapted from established methods for the synthesis of long-chain acyl-CoAs. It involves the activation of the free fatty acid to an N-hydroxysuccinimide (NHS) ester, followed by enzymatic ligation to Coenzyme A.

Materials:

  • (8Z,11Z,14Z,17Z)-Eicosatetraenoic acid (purity >98%)[4]

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, peroxide-free diethyl ether

  • Anhydrous Dimethylformamide (DMF)

  • Coenzyme A trilithium salt

  • Acyl-CoA Synthetase (long-chain) or a suitable ligase

  • ATP

  • MgCl2

  • Tricine buffer

  • Solid Phase Extraction (SPE) columns (C18)

  • Methanol

  • Potassium phosphate (B84403) buffer

  • Acetonitrile (B52724)

  • Nitrogen gas supply

Procedure:

  • Activation of (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid:

    • Dissolve (8Z,11Z,14Z,17Z)-eicosatetraenoic acid, DCC, and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMF.

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • The filtrate containing the ETA-NHS ester is used directly in the next step.

  • Enzymatic Ligation to Coenzyme A:

    • Prepare a reaction buffer containing 100 mM Tricine (pH 7.5), 10 mM ATP, and 10 mM MgCl2.

    • Dissolve Coenzyme A trilithium salt in the reaction buffer to a final concentration of 5 mM.

    • Add the ETA-NHS ester solution dropwise to the Coenzyme A solution while stirring.

    • Initiate the reaction by adding a long-chain acyl-CoA synthetase.

    • Incubate the reaction at 37°C for 2-3 hours.

  • Purification by Solid Phase Extraction (SPE):

    • Condition a C18 SPE column with methanol, followed by water.

    • Load the reaction mixture onto the SPE column.

    • Wash the column with a solution of 50 mM potassium phosphate buffer (pH 7.0) to remove unreacted Coenzyme A and other water-soluble components.

    • Elute the this compound with a solution of 75% acetonitrile in water.

    • Dry the eluted product under a stream of nitrogen gas.

    • Store the purified product at -80°C. Fatty acyl-CoAs are unstable, and samples should ideally be used fresh or stored properly to minimize degradation[5].

II. In Vitro Acyl-CoA Synthetase Activity Assay

This assay can be used to confirm the successful synthesis of the acyl-CoA or to study the activity of acyl-CoA synthetases with (8Z,11Z,14Z,17Z)-icosatetraenoic acid as a substrate. The assay is based on the fluorometric detection of the reaction product.

Materials:

  • Synthesized this compound (as a standard) or (8Z,11Z,14Z,17Z)-icosatetraenoic acid (as a substrate)

  • Acyl-CoA Synthetase Assay Kit (Fluorometric) or individual components:

    • Acyl-CoA oxidase

    • Horseradish peroxidase

    • Fluorescent probe (e.g., Amplex Red)

    • Coenzyme A

    • ATP

    • Assay Buffer

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the purified this compound in the assay buffer to generate a standard curve (e.g., 0 to 100 µM).

  • Sample Preparation:

    • If testing the activity of an enzyme, prepare the reaction mixture containing the enzyme, (8Z,11Z,14Z,17Z)-icosatetraenoic acid, Coenzyme A, and ATP in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the standards or samples.

    • Add the detection reagent mix containing acyl-CoA oxidase, horseradish peroxidase, and the fluorescent probe.

    • Incubate the plate at room temperature for 30-40 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red).

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the standard curve and determine the concentration of acyl-CoA in the samples.

Visualizations

Synthesis_Workflow cluster_activation Step 1: Fatty Acid Activation cluster_ligation Step 2: Enzymatic Ligation cluster_purification Step 3: Purification ETA (8Z,11Z,14Z,17Z)- Icosatetraenoic Acid DCC_NHS DCC, NHS, DMF ETA->DCC_NHS ETA_NHS ETA-NHS Ester DCC_NHS->ETA_NHS Enzyme_ATP Acyl-CoA Synthetase, ATP, MgCl2 ETA_NHS->Enzyme_ATP CoA Coenzyme A CoA->Enzyme_ATP Product_Mix Reaction Mixture with This compound Enzyme_ATP->Product_Mix SPE C18 SPE Column Product_Mix->SPE Purified_Product Purified (8Z,11Z,14Z,17Z)- Icosatetraenoyl-CoA SPE->Purified_Product

Caption: Chemoenzymatic synthesis workflow for this compound.

Signaling_Pathway cluster_activation Fatty Acid Activation cluster_incorporation Membrane Incorporation cluster_peroxidation Lipid Peroxidation & Ferroptosis cluster_eicosanoids Eicosanoid Synthesis & Inflammation PUFA Polyunsaturated Fatty Acid ((8Z,11Z,14Z,17Z)-ETA) ACSL Acyl-CoA Synthetase (ACSL) PUFA->ACSL PUFA_CoA PUFA-CoA ((8Z,11Z,14Z,17Z)-ETA-CoA) ACSL->PUFA_CoA LPCAT Lysophospholipid Acyltransferase (LPCAT) PUFA_CoA->LPCAT PL_PUFA Phospholipids with PUFA LPCAT->PL_PUFA ROS Reactive Oxygen Species (ROS) PL_PUFA->ROS PLA2 Phospholipase A2 PL_PUFA->PLA2 Lipid_Peroxides Lipid Peroxides ROS->Lipid_Peroxides Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Arachidonic_Acid Arachidonic Acid (from other PUFAs) PLA2->Arachidonic_Acid COX_LOX COX/LOX Enzymes Arachidonic_Acid->COX_LOX Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation

Caption: Involvement of PUFA-CoA in Ferroptosis and Inflammatory Pathways.

References

Application Notes and Protocols: Stable Isotope-Labeled (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA, also known as Stearidonoyl-CoA (SDA-CoA), is a critical intermediate in the endogenous metabolic pathway that converts plant-based omega-3 fatty acids into long-chain polyunsaturated fatty acids (LC-PUFAs) like Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA). The use of stable isotope-labeled SDA-CoA, or its precursor Stearidonic Acid (SDA), offers a powerful method for tracing metabolic flux, quantifying conversion efficiencies, and elucidating the activities of key enzymes in the omega-3 biosynthesis pathway. This document provides a detailed overview of the experimental applications, quantitative data, and protocols for utilizing these labeled compounds in metabolic research.

Stable isotope tracers, such as those containing Deuterium (²H or D) or Carbon-13 (¹³C), allow for the precise tracking of molecules through biological systems. When coupled with mass spectrometry, these labeled compounds can be distinguished from their endogenous, unlabeled counterparts, enabling quantitative analysis of fatty acid uptake, synthesis, and transformation.

Principle Application: Tracing the Omega-3 Biosynthesis Pathway

The primary application of labeled SDA-CoA or SDA is to quantitatively measure its conversion to Eicosapentaenoyl-CoA (EPA-CoA), the direct precursor to EPA. This conversion is a critical bottleneck in the omega-3 pathway. Since SDA bypasses the rate-limiting delta-6-desaturase (FADS2) step required for the conversion of alpha-linolenic acid (ALA), its conversion to EPA is significantly more efficient.[1][2] Stable isotope tracing allows researchers to dissect this pathway, assess the activity of elongase (ELOVL5/2) and desaturase (FADS1/Δ5-desaturase) enzymes, and understand how various factors (e.g., genetics, diet, disease state) impact LC-PUFA synthesis.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the conversion of Stearidonoyl-CoA to EPA and DHA.

Omega3_Pathway node_SDA_CoA Stearidonoyl-CoA (¹³C- or D-labeled) node_ELOVL ELOVL5 / ELOVL2 (Elongase) node_SDA_CoA->node_ELOVL node_ETA_CoA Eicosatetraenoyl-CoA (C20:4n-3) node_ELOVL->node_ETA_CoA node_FADS1 FADS1 / Δ5-Desaturase (Desaturase) node_ETA_CoA->node_FADS1 node_EPA_CoA Eicosapentaenoyl-CoA (C20:5n-3) node_FADS1->node_EPA_CoA p1 node_EPA_CoA->p1 node_Further Further Elongation & Desaturation Steps node_DHA DHA node_Further->node_DHA node_EPA EPA p1->node_Further p1->node_EPA p2

Omega-3 Fatty Acid Biosynthesis Pathway.

Quantitative Data Summary

Stable isotope tracing studies, often coupled with clinical trials, have provided quantitative estimates of the conversion efficiency of SDA to EPA. The data below is derived from a study that characterized the relationship between SDA intake and the enrichment of EPA in red blood cell (RBC) membranes over a 12-week period.

Target EPA Intake ( g/day )Required SDA Intake ( g/day ) to Achieve Equivalent RBC EPA EnrichmentRelative Conversion Efficiency of SDA to EPA (%)
0.250.6141.0%
0.501.8926.5%
0.895.3216.7%
Data adapted from a study on Stearidonic acid and red blood cell membrane eicosapentaenoic acid.[3]

This table demonstrates that while SDA is a potent precursor to EPA, its relative conversion efficiency decreases as intake increases.

Experimental Protocols & Workflow

The following protocols provide a framework for conducting metabolic tracer experiments using stable isotope-labeled Stearidonic Acid (SDA) in a cell culture model, such as primary hepatocytes or hepatocarcinoma cell lines (e.g., HepG2), followed by LC-MS/MS analysis.

Note on Labeled Substrate: While direct use of labeled Stearidonoyl-CoA is ideal for bypassing cellular fatty acid activation, its synthesis is complex. The standard and widely published experimental approach is to use stable isotope-labeled Stearidonic Acid (e.g., ¹³C-SDA or D-SDA). The free fatty acid is readily taken up by cells and is immediately converted to its CoA ester by acyl-CoA synthetases, entering the metabolic pathway as labeled Stearidonoyl-CoA.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis node_culture 1. Cell Culture (e.g., Hepatocytes) node_prepare 2. Prepare Labeled Media (e.g., ¹³C-SDA:BSA Complex) node_culture->node_prepare node_incubate 3. Incubation (Time-course: 0, 6, 12, 24h) node_prepare->node_incubate node_harvest 4. Cell Harvesting & Quenching Metabolism node_incubate->node_harvest node_extract 5. Total Lipid Extraction (e.g., Bligh-Dyer) node_harvest->node_extract node_saponify 6. Saponification (Release Free Fatty Acids) node_extract->node_saponify node_lcms 7. LC-MS/MS Analysis node_saponify->node_lcms node_data 8. Data Analysis (Quantify Labeled EPA, etc.) node_lcms->node_data

Workflow for a Stable Isotope Tracer Study.
Protocol 1: Cell Culture and Isotope Labeling

This protocol details the treatment of cultured cells with stable isotope-labeled SDA.

  • Cell Seeding: Plate hepatocytes or other relevant cell types in 6-well or 12-well plates. Culture cells in standard growth medium until they reach approximately 80% confluency.

  • Preparation of Labeled SDA-BSA Complex:

    • Prepare a stock solution of fatty acid-free Bovine Serum Albumin (BSA) (e.g., 10% w/v) in serum-free culture medium.

    • Prepare a concentrated stock solution of the stable isotope-labeled Stearidonic Acid (e.g., [U-¹³C₂₀]-SDA) in ethanol.

    • Slowly add the labeled SDA stock solution to the BSA solution while gently vortexing to create a molar ratio of 4:1 (SDA:BSA). This complex mimics the physiological transport of fatty acids.

    • Incubate the complex at 37°C for 30 minutes.

  • Cell Treatment:

    • Aspirate the standard growth medium from the cells and wash once with warm phosphate-buffered saline (PBS).

    • Add serum-free medium containing the labeled SDA:BSA complex to the cells. A typical final concentration is 50-100 µM. Include an unlabeled control group treated with a non-labeled SDA:BSA complex.

    • Incubate the cells at 37°C for the desired time points (e.g., 0, 6, 12, 24 hours) to monitor the conversion process.

Protocol 2: Metabolite Extraction and Preparation

This protocol describes the extraction of total lipids and their preparation for analysis.

  • Quenching and Harvesting:

    • To stop the metabolic reactions, place the culture plates on ice.

    • Aspirate the labeling medium and immediately wash the cells three times with ice-cold PBS to remove any unbound labeled fatty acids.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and lyse the cells. Scrape the cells and collect the lysate into a microcentrifuge tube.

  • Total Lipid Extraction (Modified Bligh-Dyer Method):

    • To the methanol lysate, add 0.5 mL of chloroform. Vortex vigorously for 1 minute.

    • Add 0.5 mL of water and 0.5 mL of chloroform. Vortex again and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase (containing lipids) using a glass syringe and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas. Store the dried lipids at -80°C.

  • Saponification (Hydrolysis of Acyl Chains):

    • Re-dissolve the dried lipid extract in 1 mL of 90% methanol.

    • Add 100 µL of 10 M potassium hydroxide (B78521) (KOH).

    • Cap the tubes tightly and incubate at 80°C for 60 minutes to hydrolyze the ester bonds, releasing the fatty acids from complex lipids.

    • Allow samples to cool to room temperature. Neutralize the reaction by adding 100 µL of formic acid.

  • Fatty Acid Extraction:

    • Add 800 µL of hexane (B92381) to the sample, vortex thoroughly, and centrifuge to separate the phases.

    • Transfer the upper hexane layer (containing the free fatty acids) to a new tube.

    • Repeat the hexane extraction and pool the organic layers.

    • Dry the final extract under a stream of nitrogen. Reconstitute in a small volume (e.g., 100 µL) of a suitable solvent (e.g., methanol) for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis

This section outlines the analytical approach for quantifying the labeled fatty acids.

  • Chromatography:

    • Column: Use a reverse-phase C18 column suitable for lipid analysis.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B) is typically used.

    • Separation: The gradient should be optimized to resolve SDA, ETA, and EPA.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization in negative mode (ESI-), which is highly effective for detecting free fatty acids.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each fatty acid (labeled and unlabeled), a specific precursor-to-product ion transition is monitored.

    • Example Transitions:

      • Unlabeled SDA (C20:4): m/z 303.2 -> fragment ions

      • [U-¹³C₂₀]-SDA: m/z 323.2 -> fragment ions

      • Unlabeled EPA (C20:5): m/z 301.2 -> fragment ions

      • [U-¹³C₂₀]-EPA (from labeled SDA): m/z 321.2 -> fragment ions

  • Data Analysis:

    • Integrate the peak areas for each labeled and unlabeled fatty acid at each time point.

    • Calculate the isotopic enrichment by determining the ratio of the labeled product (e.g., ¹³C-EPA) to the total pool of that product (labeled + unlabeled EPA).

    • Use this data to determine the rate of conversion from SDA to EPA and subsequent metabolites.

References

Enzymatic Assay for (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA Synthetase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA synthetase, often referred to as arachidonoyl-CoA synthetase and commonly associated with the long-chain acyl-CoA synthetase 4 (ACSL4) isozyme, is a critical enzyme in lipid metabolism. It catalyzes the ATP-dependent formation of this compound from its corresponding free fatty acid. This activation is the first and a rate-limiting step for the incorporation of this important polyunsaturated fatty acid into complex lipids, such as phospholipids (B1166683) and triglycerides, and for its involvement in cellular signaling pathways, including the production of eicosanoids. Given its role in various physiological and pathological processes, including inflammation and ferroptosis, the accurate measurement of its enzymatic activity is crucial for basic research and drug development.

This document provides detailed application notes and protocols for two common methods for assaying this compound synthetase activity: a radiometric assay and a fluorometric assay.

Data Presentation

The following table summarizes the kinetic parameters for arachidonoyl-CoA synthetase, which preferentially utilizes (8Z,11Z,14Z,17Z)-icosatetraenoic acid (a stereoisomer of arachidonic acid) as a substrate. These values have been compiled from studies on the enzyme from various tissue sources.

ParameterValueSubstrate/CofactorSource
Km 0.03 mMArachidonic AcidPlatelets
36 µMArachidonic AcidRat Brain Microsomes[1]
40 µMArachidonateRetinal Membranes[2]
0.5 mMATPPlatelets
154 µMATPRat Brain Microsomes[1]
270 µMATPRetinal Membranes[2]
0.13 mMCoenzyme APlatelets
8 µMCoenzyme ARat Brain Microsomes[1]
3.70 µMCoenzyme ARetinal Membranes[2]
2.5 mMMg²⁺Platelets
182 µMMgCl₂Rat Brain Microsomes[1]
Vmax 32.4 nmol/min/mg proteinArachidonic AcidRat Brain Microsomes[1]
25.7 nmol/min/mg protein (with Triton X-100)Arachidonic AcidRat Brain Microsomes[1]
13.3 nmol/min/mg proteinArachidonateRetinal Membranes[2]
Optimal pH 8.0Platelets
8.5Rat Brain Microsomes[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the biochemical reaction catalyzed by this compound synthetase and the general workflows for the radiometric and fluorometric assays.

FA (8Z,11Z,14Z,17Z)-Icosatetraenoic Acid Enzyme (8Z,11Z,14Z,17Z)- Icosatetraenoyl-CoA Synthetase (ACSL4) FA->Enzyme Substrate ATP ATP ATP->Enzyme CoA Coenzyme A CoA->Enzyme Product This compound Enzyme->Product Product AMP AMP Enzyme->AMP PPi PPi Enzyme->PPi Mg Mg²⁺ Mg->Enzyme Cofactor

Biochemical reaction catalyzed by the synthetase.

start Start sample_prep Sample Preparation (e.g., Cell Lysate) start->sample_prep reaction_setup Reaction Setup: - Lysate - ATP, CoA, Mg²⁺ - Radiolabeled Fatty Acid sample_prep->reaction_setup incubation Incubation (e.g., 37°C) reaction_setup->incubation stop_reaction Stop Reaction (e.g., Dole's Reagent) incubation->stop_reaction phase_partition Phase Partitioning (to separate fatty acid and acyl-CoA) stop_reaction->phase_partition quantification Quantification (Scintillation Counting) phase_partition->quantification end End quantification->end

Workflow for the radiometric enzymatic assay.

start Start sample_prep Sample Preparation (e.g., Cell Lysate) start->sample_prep reaction_setup Reaction Setup: - Lysate - Substrate, ATP, CoA - Enzyme Mix, Developer, Probe sample_prep->reaction_setup incubation Incubation (e.g., 37°C) reaction_setup->incubation measurement Fluorescence Measurement (Ex/Em = 535/587 nm) incubation->measurement data_analysis Data Analysis (Calculate Activity) measurement->data_analysis end End data_analysis->end

Workflow for the fluorometric enzymatic assay.

Experimental Protocols

Protocol 1: Radiometric Assay

This protocol is adapted from established methods for measuring long-chain fatty acyl-CoA synthetase activity and is highly sensitive.[1]

Materials:

  • Cell or tissue lysate containing the enzyme

  • Radiolabeled (e.g., ¹⁴C or ³H) (8Z,11Z,14Z,17Z)-icosatetraenoic acid

  • ATP (Adenosine 5'-triphosphate)

  • CoA (Coenzyme A)

  • MgCl₂ (Magnesium chloride)

  • BSA (Bovine Serum Albumin), fatty acid-free

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dole's reagent (Isopropanol:Heptane (B126788):H₂SO₄ 40:10:1)

  • Heptane

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer (e.g., 130 mM KCl, 25 mM Tris-HCl, pH 7.4, 1% Triton X-100).

    • Incubate on ice for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (lysate) for the assay. Determine the protein concentration of the lysate.

  • Reaction Mixture Preparation (per sample):

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl (pH 7.5)

      • 10 mM MgCl₂

      • 0.5 mM Dithiothreitol (DTT)

      • 10 mM ATP

      • 0.25 mM CoA

      • Radiolabeled (8Z,11Z,14Z,17Z)-icosatetraenoic acid (e.g., 10-50 µM, specific activity ~50-60 Ci/mol) complexed to BSA.

  • Enzymatic Reaction:

    • Add 20-100 µg of lysate protein to the reaction mixture.

    • Incubate at 37°C for 10-30 minutes. The incubation time should be within the linear range of the reaction.

    • Prepare a blank control by either omitting the lysate or stopping the reaction at time zero.

  • Stopping the Reaction and Phase Partitioning:

    • Stop the reaction by adding 600 µL of Dole's reagent.

    • Add 300 µL of heptane and 300 µL of water.

    • Vortex vigorously and centrifuge to separate the phases. The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA.

  • Quantification:

    • Carefully transfer a known volume of the lower aqueous phase to a scintillation vial.

    • Add scintillation fluid and mix well.

    • Measure the radioactivity using a scintillation counter.

  • Calculation of Activity:

    • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

    • Express the enzyme activity as nmol of product formed per minute per mg of protein (nmol/min/mg).

Protocol 2: Fluorometric Assay

This protocol is based on commercially available kits that offer a more rapid and less hazardous alternative to the radiometric assay.

Materials:

  • Acyl-CoA Synthetase Assay Kit (Fluorometric) (e.g., Abcam ab273315 or similar)

  • Cell or tissue lysate

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Procedure:

  • Sample and Reagent Preparation:

    • Prepare cell or tissue lysate as described in the radiometric assay protocol (using the assay buffer provided in the kit).

    • Reconstitute all kit components (Assay Buffer, Enzyme Mix, Developer, Probe, etc.) according to the manufacturer's instructions.

    • Prepare a standard curve using the provided standard (e.g., H₂O₂ or an acyl-CoA standard).

  • Assay Procedure:

    • Add 2-50 µL of the sample (lysate) to wells of the 96-well plate.

    • For each sample, prepare a parallel "Sample Background" well to which a background control reaction mix (without a key substrate or enzyme) will be added.

    • Adjust the volume in all wells to 50 µL with Assay Buffer.

    • Prepare a Reaction Mix for the samples and a Background Control Mix for the background wells according to the kit's protocol. This typically involves mixing the Assay Buffer, Enzyme Mix, Developer, and Probe.

    • Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the sample background wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes at Ex/Em = 535/587 nm.

    • Alternatively, for an endpoint assay, incubate the plate at 37°C for 30-60 minutes, protected from light, and then measure the fluorescence.

  • Data Analysis:

    • Subtract the reading from the sample background control from the corresponding sample reading.

    • Use the standard curve to determine the amount of product formed in the sample wells.

    • Calculate the enzyme activity and express it in mU/mg of protein, where 1 mU is defined as the amount of enzyme that generates 1.0 nmol of product per minute at 37°C.

References

Measuring (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA Levels in Tissue Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA is a key intermediate in the metabolism of omega-3 fatty acids. As the coenzyme A derivative of eicosatetraenoic acid (ETA), it is a precursor to a variety of bioactive lipid mediators involved in inflammation, cell signaling, and other physiological processes. Accurate quantification of this compound in tissue samples is crucial for understanding its role in health and disease, and for the development of novel therapeutics targeting omega-3 fatty acid metabolic pathways.

This document provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology covers tissue homogenization, lipid extraction, and the instrumental analysis, and is designed to be a valuable resource for researchers in both academic and industrial settings.

Data Presentation: Acyl-CoA Levels in Mammalian Tissues

The absolute concentration of specific long-chain polyunsaturated acyl-CoAs like this compound is not widely reported in the literature. The table below provides representative data on total long-chain acyl-CoA concentrations and the relative abundance of major fatty acyl-CoA species in various mammalian tissues to offer a frame of reference.

TissueSpeciesTotal Long-Chain Acyl-CoA (nmol/g wet wt)Major Acyl-CoA Species (Relative Abundance)
HeartPig11.34 ± 1.4814:1, 18:2, 16:0, 18:1
HeartRat14.51 ± 2.1114:1, 18:2, 16:0, 18:1, 18:0
Skeletal MuscleRat4.35 ± 0.7114:1, 18:2, 16:0, 18:1
LiverRat83 ± 11Not specified
HeartBovineNot specified14:0 (3.8 ± 1.0%), 12:0 (2.6 ± 0.6%), 14:1n-9 (0.7 ± 0.3%), 14:2n-6 (3.7 ± 0.1%)
LiverBovineNot specified14:0 (5.9 ± 0.8%), 12:0 (16.1 ± 5.7%), 14:1n-9 (1.2 ± 0.6%), 14:2n-6 (8.1 ± 1.2%)
RetinaBovineNot specified14:0 (7.0 ± 1.8%), 12:0 (2.7 ± 2.1%), 14:1n-9 (2.9 ± 2.2%), 14:2n-6 (1.6 ± 0.7%)

Note: The data presented is compiled from multiple sources and methodologies. The specific concentration of this compound will be a fraction of the total long-chain acyl-CoA pool and is dependent on various physiological and dietary factors.

Experimental Protocols

This section details the complete workflow for the quantification of this compound in tissue samples.

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Isopropanol, Chloroform (all LC-MS grade)

  • Acids and Bases: Formic acid, Ammonium hydroxide

  • Salts: Potassium phosphate (B84403) monobasic (KH2PO4)

  • Internal Standard: Heptadecanoyl-CoA or a stable isotope-labeled long-chain acyl-CoA.

  • Water: Deionized or Milli-Q water.

  • Homogenizer: Tissue homogenizer (e.g., Polytron)

  • Centrifuge: Refrigerated centrifuge capable of at least 15,000 x g.

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Experimental Workflow Diagram

experimental_workflow tissue_sample Tissue Sample (~50-100 mg) homogenization Homogenization in ice-cold buffer tissue_sample->homogenization extraction Lipid Extraction (e.g., Folch method) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for acyl-CoA analysis.

Sample Preparation

Proper and rapid sample preparation is critical to prevent the degradation of acyl-CoAs. All steps should be performed on ice.

  • Tissue Collection and Storage: Excise tissues of interest and immediately snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add the tissue to a pre-chilled tube containing 1 mL of ice-cold 10% (w/v) trichloroacetic acid or a phosphate buffer (e.g., 100 mM KH2PO4, pH 4.9).

    • Spike the sample with a known amount of internal standard (e.g., 1 nmol of heptadecanoyl-CoA).

    • Homogenize the tissue on ice using a tissue homogenizer until a uniform consistency is achieved.

  • Lipid Extraction (Folch Method):

    • To the homogenate, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Spectrometer Settings:

The key to specific quantification is the selection of the correct precursor and product ions for the MRM transition. For acyl-CoAs, a characteristic neutral loss of 507 Da corresponding to the 3'-phospho-ADP moiety is commonly observed.

  • Precursor Ion (Q1): The protonated molecule [M+H]+ of this compound. The monoisotopic mass is 1053.34487 Da. Therefore, the m/z for the [M+H]+ ion will be approximately 1054.35.

  • Product Ion (Q3): The fragment ion resulting from the neutral loss of 507 Da. For this compound, the product ion would be at m/z 547.35.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1054.4547.4Optimized for instrument
Heptadecanoyl-CoA (Internal Standard)1024.4517.4Optimized for instrument

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the MRM transitions for both the analyte and the internal standard.

  • Calibration Curve: Prepare a series of calibration standards of this compound at known concentrations, each spiked with the same amount of internal standard. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound in the tissue samples by interpolating the analyte/internal standard peak area ratio from the calibration curve. The final concentration should be expressed as nmol or pmol per gram of wet tissue weight.

Key Analytical Steps Relationship

logical_relationship extraction Efficient Extraction separation Chromatographic Separation extraction->separation provides clean sample for detection Specific MS/MS Detection separation->detection delivers isolated analyte for quantification Accurate Quantification detection->quantification generates specific signal for

Caption: Key steps for accurate acyl-CoA measurement.

Conclusion

The protocol described in this application note provides a robust and sensitive method for the quantification of this compound in tissue samples. By employing a well-defined sample preparation procedure and a highly specific LC-MS/MS analysis, researchers can obtain reliable data to advance our understanding of omega-3 fatty acid metabolism and its implications in various physiological and pathological conditions. The provided reference data and diagrams serve as a valuable resource for setting up and performing these complex analyses.

Commercial Availability and Application of (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA, the coenzyme A (CoA) thioester of (8Z,11Z,14Z,17Z)-icosatetraenoic acid (also known as bishomostearidonic acid or ω-3 arachidonic acid), is a key metabolic intermediate. Its precursor fatty acid is positioned at a critical juncture in the omega-3 polyunsaturated fatty acid (PUFA) metabolic pathway. This document provides an overview of the commercial availability of this standard, its metabolic significance, and detailed protocols for its quantification and analysis, which are crucial for research in inflammation, cancer, and metabolic disorders.

Commercial Sources and Availability

Direct commercial sources for a pre-synthesized this compound standard are not readily identifiable through standard catalog searches of major biochemical suppliers as of late 2025. Companies such as EraGene and MedchemExpress list the compound, but availability may be limited to "synthesis on demand."

However, the precursor fatty acid, (8Z,11Z,14Z,17Z)-Icosatetraenoic acid, is commercially available from suppliers of research-grade lipids. This allows for the enzymatic or chemical synthesis of the corresponding CoA ester in a laboratory setting.

Table 1: Commercial Availability of (8Z,11Z,14Z,17Z)-Icosatetraenoic Acid

SupplierProduct NameCAS NumberPurity
Larodan8(Z),11(Z),14(Z),17(Z)-Eicosatetraenoic acid24880-40-8>98%
Cayman Chemicalω-3 Arachidonic Acid24880-40-8≥98%

Note: Researchers should verify current availability and purity specifications directly with the suppliers.

Metabolic Significance and Signaling Pathway

(8Z,11Z,14Z,17Z)-Icosatetraenoic acid is an omega-3 fatty acid that is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of signaling molecules with potential anti-inflammatory properties. It competes with arachidonic acid (an omega-6 fatty acid) for these enzymes, thereby influencing the balance of pro-inflammatory and anti-inflammatory eicosanoids. The CoA ester is the activated form of the fatty acid, making it a direct participant in various metabolic processes, including elongation, desaturation, and incorporation into complex lipids.

The metabolic cascade initiated by the release of the fatty acid from membrane phospholipids (B1166683) is of significant interest in drug development, particularly for inflammatory diseases.

metabolic_pathway Membrane_PL Membrane Phospholipids (Containing 8,11,14,17-Eicosatetraenoate) PLA2 Phospholipase A2 (PLA2) Membrane_PL->PLA2 Hydrolysis FA (8Z,11Z,14Z,17Z)-Icosatetraenoic Acid (Free Fatty Acid) PLA2->FA Acyl_CoA_Synthetase Acyl-CoA Synthetase FA->Acyl_CoA_Synthetase ATP, CoA-SH COX Cyclooxygenase (COX-1/2) FA->COX LOX Lipoxygenase (LOX) FA->LOX CoA_Ester This compound Acyl_CoA_Synthetase->CoA_Ester Lipid_Metabolism Lipid Synthesis & Elongation/Desaturation CoA_Ester->Lipid_Metabolism PGs 3-Series Prostaglandins (e.g., PGE3) COX->PGs TXs 3-Series Thromboxanes (e.g., TXA3) COX->TXs LTs 5-Series Leukotrienes (e.g., LTB5) LOX->LTs

Figure 1. Metabolic pathway of (8Z,11Z,14Z,17Z)-Icosatetraenoic Acid.

Experimental Protocols

The quantification of long-chain fatty acyl-CoA esters like this compound from biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol that can be adapted for this specific analyte.

Protocol: Extraction and Quantification of this compound by LC-MS/MS

Objective: To extract and quantify this compound from cultured cells or tissue samples.

Materials:

  • Biological sample (e.g., cell pellet, ~20-50 mg of frozen tissue)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA)

  • Extraction Solvent: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v)

  • 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

  • LC-MS/MS system with a C8 or C18 reversed-phase column

Workflow Diagram:

experimental_workflow Sample 1. Sample Collection (Cells or Tissue) Homogenization 2. Homogenization (in KH2PO4 with Internal Standard) Sample->Homogenization Extraction 3. Lipid Extraction (Add ACN:IPA:MeOH) Homogenization->Extraction Centrifugation 4. Centrifugation (Pellet debris) Extraction->Centrifugation Supernatant 5. Collect Supernatant Centrifugation->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS Data 7. Data Analysis (Quantification vs. Standard Curve) LCMS->Data

Figure 2. Experimental workflow for acyl-CoA analysis.

Procedure:

  • Sample Preparation:

    • For cell pellets, wash with ice-cold PBS and snap-freeze.

    • For tissues, use approximately 20-50 mg of tissue, kept frozen on dry ice.

  • Homogenization:

    • In a 2 mL tube, add the frozen tissue or cell pellet.

    • Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9).

    • Spike the sample with a known amount of the internal standard.

    • Homogenize thoroughly on ice using a mechanical homogenizer.

  • Extraction:

    • Add 0.5 mL of the extraction solvent (ACN:Isopropanol:Methanol) to the homogenate.

    • Vortex vigorously for 5 minutes at 4°C.

  • Phase Separation and Collection:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, into a new tube.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the LC-MS/MS system.

    • Chromatography: Use a C8 or C18 reversed-phase column with a gradient elution.

      • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer system.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

      • Monitor for the specific precursor-to-product ion transition for this compound and the internal standard. The neutral loss of 507 Da (the phosphopantetheine moiety) is a common transition for acyl-CoAs.

  • Quantification:

    • Prepare a standard curve using known concentrations of a reference standard (if available) or a closely related acyl-CoA standard.

    • Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSetting
Liquid Chromatography
ColumnC8 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Injection Volume5-10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+To be determined for this compound
Product IonTypically corresponds to a neutral loss of 507 Da

Conclusion

While a direct, off-the-shelf commercial standard for this compound is not widely available, its precursor fatty acid can be readily obtained. This allows for its synthesis and subsequent use in critical research applications. The provided metabolic context and analytical protocols offer a framework for researchers to investigate the role of this important omega-3 acyl-CoA in various physiological and pathological processes. The use of a robust LC-MS/MS method is essential for the accurate quantification of this and other long-chain acyl-CoA species in biological matrices.

Application Notes and Protocols for Cell-Based Assays Involving (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA is the biochemically activated form of dihomo-γ-linolenic acid (DGLA), an omega-6 polyunsaturated fatty acid. DGLA is a critical intermediate in the metabolism of fatty acids, positioned at a key juncture that dictates the balance between pro-inflammatory and anti-inflammatory signaling pathways.[1][2][3] While present in small amounts in animal products, DGLA can be increased in cell membranes through supplementation with its precursor, γ-linolenic acid (GLA).[1][4] Once DGLA is released from membrane phospholipids (B1166683) by phospholipase A₂, it is converted into its CoA ester, this compound, priming it for enzymatic conversion into potent bioactive lipid mediators.[3]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the effects of DGLA and its metabolites in cell-based assay systems. The focus is on assays relevant to inflammation and immune response modulation.

Biochemical Pathways of Dihomo-γ-linolenic Acid (DGLA)

DGLA sits (B43327) at a metabolic crossroads. It can be converted to arachidonic acid (AA) by the enzyme Δ5-desaturase, leading to the production of pro-inflammatory 2-series prostaglandins (B1171923) and 4-series leukotrienes. However, DGLA itself is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the generation of anti-inflammatory eicosanoids.[3][5] Specifically, COX enzymes metabolize DGLA to 1-series prostaglandins, such as prostaglandin (B15479496) E₁ (PGE₁), while 15-lipoxygenase (15-LOX) converts DGLA to 15-hydroxyeicosatrienoic acid (15-HETrE).[1][5] Both PGE₁ and 15-HETrE have demonstrated anti-inflammatory, anti-proliferative, and vasodilatory properties.[1][6][7] Furthermore, DGLA competes with AA for the same enzymes, thereby inhibiting the production of pro-inflammatory AA metabolites.[4]

DGLA_Metabolism LA Linoleic Acid (LA, 18:2n-6) GLA γ-Linolenic Acid (GLA, 18:3n-6) LA->GLA Δ6-Desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA, 20:3n-6) ((8Z,11Z,14Z)-Eicosatrienoic Acid) GLA->DGLA Elongase AA Arachidonic Acid (AA, 20:4n-6) DGLA->AA Δ5-Desaturase (Rate-limiting) PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX-1/2 HETrE15 15-HETrE (Anti-inflammatory) DGLA->HETrE15 15-Lipoxygenase PG2 2-Series Prostaglandins (e.g., PGE2) (Pro-inflammatory) AA->PG2 COX-1/2 LT4 4-Series Leukotrienes (Pro-inflammatory) AA->LT4 5-Lipoxygenase

Figure 1. Metabolic pathway of Dihomo-γ-linolenic acid (DGLA).

Applications in Cell-Based Assays

Cell-based assays involving DGLA are crucial for understanding its role in various physiological and pathological processes, including:

  • Inflammation and Immunology: Investigating the anti-inflammatory effects by measuring cytokine, chemokine, and prostaglandin production in immune cells like macrophages and peripheral blood mononuclear cells (PBMCs).

  • Cancer Research: Studying the anti-proliferative and pro-apoptotic effects on various cancer cell lines.

  • Cardiovascular Disease: Assessing the effects on platelet aggregation, smooth muscle cell proliferation, and foam cell formation.

Quantitative Data Summary

The following tables summarize quantitative data from cell-based assays investigating the effects of DGLA.

Table 1: Effect of DGLA on Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

CytokineDGLA ConcentrationIncubation Time% of Control (LPS only)Reference
TNF-α100 µM48 hours~60%[8]
IL-10100 µM48 hours~60%[8]
IL-6100 µM48 hoursNo significant effect[8]

Table 2: Effect of DGLA on Inflammatory Mediators in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

MediatorDGLA ConcentrationIncubation TimeObservationReference
PGE₁100 µM24 hoursDose-dependent increase in basal secretion[1]
IL-6100 µM24 hoursSignificant decrease in LPS-induced secretion[1]
Nitric Oxide (NO)100 µM24 hoursSignificant decrease in LPS-induced secretion[1]
TNF-α100 µM24 hoursLittle to no effect on LPS-induced secretion[1]
IL-1β100 µM24 hoursLittle to no effect on LPS-induced secretion[1]

Experimental Protocols

Protocol 1: Assessment of DGLA's Anti-Inflammatory Activity in RAW 264.7 Macrophages

This protocol details the methodology to assess the effect of DGLA on the production of inflammatory mediators (PGE₁, IL-6, and NO) in LPS-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dihomo-γ-linolenic acid (DGLA)

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Griess Reagent Kit for Nitrite (B80452) Determination

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE₁ and IL-6

  • 96-well and 12-well cell culture plates

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Plating:

    • Harvest cells and perform a cell count.

    • Seed the cells in culture plates at a density of 4 x 10⁵ cells/mL. Use 100 µL per well for 96-well plates (for NO and viability assays) and 1 mL per well for 12-well plates (for ELISA).

    • Allow cells to adhere for 24 hours.

  • DGLA and LPS Treatment:

    • Prepare a stock solution of DGLA in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.

    • Prepare a stock solution of LPS in sterile PBS. Dilute in culture medium to a final concentration of 100 ng/mL.

    • Remove the old medium from the adhered cells and replace it with fresh medium containing the desired concentrations of DGLA. Include a vehicle control (0.1% DMSO).

    • Concurrently, add LPS (100 ng/mL) to the appropriate wells to induce an inflammatory response. Include an unstimulated control group (no LPS).

    • Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Quantification of Inflammatory Mediators:

    • After incubation, centrifuge the plates to pellet any detached cells and collect the culture supernatants.

    • Nitric Oxide (NO) Measurement: Use the Griess Reagent system to measure the accumulation of nitrite (a stable product of NO) in the supernatant from the 96-well plate, following the manufacturer's instructions.

    • PGE₁ and IL-6 Measurement: Use the supernatants from the 12-well plate to quantify the concentrations of PGE₁ and IL-6 using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis:

    • Calculate the concentrations of NO, PGE₁, and IL-6 from the standard curves generated for each assay.

    • Normalize the data to the vehicle-treated, LPS-stimulated control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Assay_Workflow Start Start: Culture RAW 264.7 Cells Plate Plate Cells (4x10^5 cells/mL) and Adhere for 24h Start->Plate Treat Treat with DGLA +/- LPS (100 ng/mL) Incubate for 24h Plate->Treat Collect Collect Culture Supernatants Treat->Collect Assay Perform Assays Collect->Assay NO Griess Assay for Nitric Oxide (NO) Assay->NO ELISA ELISA for PGE1 and IL-6 Assay->ELISA Analyze Data Analysis and Interpretation NO->Analyze ELISA->Analyze End End Analyze->End Signaling_Pathway DGLA DGLA AA Arachidonic Acid (AA) DGLA->AA Competes for Enzymes COX COX-1/2 DGLA->COX LOX15 15-LOX DGLA->LOX15 AA->COX PGE1 PGE1 COX->PGE1 DGLA Metabolism ProInflam Pro-inflammatory Eicosanoids (PGE2, LTB4) COX->ProInflam AA Metabolism HETrE15 15-HETrE LOX15->HETrE15 Inflammation Inflammatory Response (e.g., Cytokine Release) PGE1->Inflammation Inhibits AntiInflam Anti-inflammatory Effects (e.g., Reduced Proliferation) PGE1->AntiInflam HETrE15->Inflammation Inhibits HETrE15->AntiInflam ProInflam->Inflammation Promotes

References

Troubleshooting & Optimization

improving stability of (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The primary causes of degradation for polyunsaturated acyl-CoAs like this compound are oxidation and hydrolysis. The multiple double bonds in the fatty acyl chain are highly susceptible to oxidation by atmospheric oxygen, leading to the formation of various oxidation products. Additionally, the thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

Q2: What is the recommended method for storing this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C or colder, under an inert atmosphere (e.g., argon or nitrogen). For solutions, it is best to prepare aliquots in a suitable organic solvent, such as ethanol (B145695) or a mixture of water and dimethylsulfoxide (DMSO), and store them at -80°C. Avoid repeated freeze-thaw cycles. It is not recommended to store it in aqueous solutions for extended periods.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, allow the solid material to equilibrate to room temperature before opening the vial to prevent condensation. Dissolve the solid in a minimal amount of an appropriate organic solvent like ethanol or a DMSO/water mixture. For experiments requiring an aqueous buffer, the organic stock solution can be diluted into the buffer immediately before use. It is advisable to prepare fresh aqueous solutions for each experiment.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, adding antioxidants can significantly improve stability by preventing oxidation. Common antioxidants used for polyunsaturated fatty acids include butylated hydroxytoluene (BHT), alpha-tocopherol (B171835) (Vitamin E), and ascorbyl palmitate. The choice of antioxidant may depend on the specific experimental conditions and downstream applications.

Q5: At what pH is this compound most stable?

A5: Thioester bonds are generally more stable at a slightly acidic to neutral pH (around 6.0-7.5). Both highly acidic and alkaline conditions can accelerate the rate of hydrolysis. For enzymatic assays, it is crucial to balance the optimal pH for enzyme activity with the stability of the acyl-CoA substrate.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays using this compound.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh aqueous solutions of this compound for each experiment from a solid or a freshly thawed organic stock.

    • Check Storage Conditions: Ensure that the solid compound and organic stock solutions are stored at -20°C or below under an inert atmosphere.

    • Use Antioxidants: If not already in use, consider adding a compatible antioxidant to your buffer.

    • Minimize Exposure to Air: Keep solutions on ice and capped whenever possible to minimize exposure to atmospheric oxygen.

Issue 2: Observing unexpected peaks during analytical chromatography (e.g., HPLC or LC-MS).

  • Possible Cause: Presence of degradation products (oxidized species or free fatty acid and Coenzyme A from hydrolysis).

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Compare the chromatogram of your experimental sample with that of a freshly prepared standard solution of this compound.

    • Optimize Sample Handling: Minimize the time between sample preparation and analysis. Keep samples at a low temperature (e.g., in an autosampler cooled to 4°C).

    • Inert Atmosphere: Prepare and handle samples under an inert gas (e.g., nitrogen or argon) to reduce oxidation.

    • Mass Spectrometry Analysis: Use mass spectrometry to identify the unexpected peaks, which can confirm if they are degradation products.

Data Presentation

The following tables summarize the expected relative stability of this compound under various conditions. This data is extrapolated from studies on similar polyunsaturated acyl-CoAs, such as arachidonoyl-CoA, due to the limited availability of specific quantitative data for this compound.

Table 1: Estimated Effect of Temperature on the Stability of this compound in Aqueous Buffer (pH 7.0)

Temperature (°C)Estimated Relative StabilityExpected Primary Degradation Pathway
-80HighMinimal degradation
-20Moderate to HighSlow oxidation and hydrolysis
4LowOxidation and hydrolysis
25 (Room Temp)Very LowRapid oxidation and hydrolysis
37Extremely LowVery rapid oxidation and hydrolysis

Table 2: Estimated Effect of pH on the Stability of this compound in Aqueous Buffer at 4°C

pHEstimated Relative StabilityExpected Primary Degradation Pathway
3.0LowAcid-catalyzed hydrolysis
5.0ModerateHydrolysis
7.0HighOptimal stability against hydrolysis
9.0LowBase-catalyzed hydrolysis

Table 3: Estimated Effectiveness of Common Antioxidants on the Stability of this compound in Aqueous Buffer (pH 7.0, 4°C)

AntioxidantTypical ConcentrationEstimated Effectiveness in Preventing Oxidation
NoneN/ALow
BHT10-50 µMModerate to High
α-Tocopherol10-50 µMHigh
Ascorbyl Palmitate10-50 µMModerate

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution by LC-MS/MS

This protocol outlines a method to quantify the degradation of this compound over time under specific solution conditions.

1. Materials and Reagents:

2. Preparation of Solutions:

  • Stock Solution of this compound: Prepare a 1 mg/mL stock solution in ethanol under an inert atmosphere. Aliquot and store at -80°C.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the IS in ethanol.

  • Test Solutions: Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0). If testing antioxidants, add the antioxidant to the buffer at the desired concentration.

3. Stability Study Procedure:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Spike the this compound stock solution into the pre-warmed or pre-chilled test buffer to a final concentration of 10 µM.

  • Immediately take a time zero (T=0) sample by transferring 100 µL of the solution to a clean tube containing 100 µL of cold methanol and a known amount of the IS. Vortex and store at -80°C until analysis.

  • Incubate the remaining test solution under the desired conditions (e.g., 4°C, 25°C, or 37°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), collect 100 µL aliquots and process them as in step 3.

4. Sample Analysis by LC-MS/MS:

  • Thaw the collected samples and centrifuge at high speed for 10 minutes at 4°C to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial.

  • Inject the sample onto a C18 reverse-phase LC column.

  • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Detect this compound and the IS using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

5. Data Analysis:

  • Calculate the peak area ratio of this compound to the IS for each time point.

  • Normalize the peak area ratios to the T=0 sample to determine the percentage of this compound remaining at each time point.

  • Plot the percentage remaining versus time to determine the degradation rate.

Mandatory Visualization

Degradation_Pathways Icosatetraenoyl_CoA This compound Oxidation Oxidation Icosatetraenoyl_CoA->Oxidation O2, light, metal ions Hydrolysis Hydrolysis Icosatetraenoyl_CoA->Hydrolysis H2O, pH, temp Oxidized_Products Oxidized Products (e.g., hydroperoxides, aldehydes) Oxidation->Oxidized_Products Free_Fatty_Acid (8Z,11Z,14Z,17Z)-Icosatetraenoic Acid Hydrolysis->Free_Fatty_Acid CoA Coenzyme A Hydrolysis->CoA Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare Stock Solution (in organic solvent) Spike Spike Stock into Buffer Prep_Stock->Spike Prep_Buffer Prepare Aqueous Buffer (with/without antioxidant) Prep_Buffer->Spike T0 Collect T=0 Sample Spike->T0 Incubate Incubate at Desired Temperature Spike->Incubate Quench Quench with Cold Methanol & Add Internal Standard T0->Quench Timepoints Collect Samples at Time Points Incubate->Timepoints Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Processing & Degradation Rate Calculation LCMS->Data Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Stock Is the stock solution fresh? Start->Check_Stock Prepare_Fresh Prepare a fresh stock solution. Check_Stock->Prepare_Fresh No Check_Storage Are storage conditions optimal? (-20°C or below, inert gas) Check_Stock->Check_Storage Yes Prepare_Fresh->Check_Storage Improve_Storage Improve storage conditions. Check_Storage->Improve_Storage No Use_Antioxidant Are you using an antioxidant? Check_Storage->Use_Antioxidant Yes Improve_Storage->Use_Antioxidant Add_Antioxidant Consider adding a compatible antioxidant. Use_Antioxidant->Add_Antioxidant No Check_pH Is the buffer pH between 6.0-7.5? Use_Antioxidant->Check_pH Yes Add_Antioxidant->Check_pH Adjust_pH Adjust buffer pH if possible. Check_pH->Adjust_pH No End Problem likely resolved. Check_pH->End Yes Adjust_pH->End

Technical Support Center: Quantification of (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA, also known as Arachidonoyl-CoA. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound (Arachidonoyl-CoA) is the activated form of arachidonic acid, a 20-carbon polyunsaturated fatty acid. It serves as a key metabolic intermediate in the synthesis of eicosanoids, a class of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes.[1][2] These molecules are involved in a wide array of physiological and pathological processes, including inflammation, immunity, and cardiovascular function.[1][2][3] Accurate quantification of Arachidonoyl-CoA is therefore crucial for understanding these processes and for the development of drugs targeting them.

Q2: What are the main challenges in quantifying Arachidonoyl-CoA?

The quantification of Arachidonoyl-CoA is challenging due to several factors:

  • Chemical Instability: As a polyunsaturated fatty acyl-CoA, it is highly susceptible to oxidation.[4][5] It is also prone to degradation by cellular enzymes and can be unstable in aqueous solutions.[6][7]

  • Low Endogenous Concentrations: Arachidonoyl-CoA is typically present at low levels in cells and tissues, requiring highly sensitive analytical methods for detection.[8]

  • Complex Biological Matrix: The presence of numerous other lipids and cellular components can interfere with the analysis, leading to ion suppression in mass spectrometry-based methods.

  • Isomeric Interference: The presence of isomers can complicate accurate quantification if not properly separated chromatographically.[9]

Troubleshooting Guide

Issue 1: Low or No Signal of Arachidonoyl-CoA

Possible Causes & Solutions

Possible Cause Recommended Solution
Sample Degradation during Collection and Storage Immediately quench metabolic activity by flash-freezing tissue samples in liquid nitrogen or using ice-cold extraction solvents for cell cultures. Store samples at -80°C until analysis.
Oxidation of the Polyunsaturated Acyl Chain Minimize exposure to air and light. Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.[4]
Inefficient Extraction Use a validated extraction protocol. A common method involves protein precipitation with an organic solvent like acetonitrile (B52724) or methanol (B129727), followed by solid-phase extraction (SPE) for cleanup.[6][10]
Poor Ionization in Mass Spectrometer Optimize mass spectrometer source parameters. Positive electrospray ionization (ESI) is commonly used for acyl-CoA analysis.[11]
Issue 2: Poor Reproducibility and High Variability

Possible Causes & Solutions

Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize the entire workflow from sample collection to analysis. Ensure consistent timing and temperature for all steps.
Lack of an Appropriate Internal Standard Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled Arachidonoyl-CoA) or a structurally similar odd-chain polyunsaturated acyl-CoA that is not naturally present in the sample. This will correct for variability in extraction efficiency and matrix effects.[12][13][14]
Variable Matrix Effects Employ a robust sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances.[10] Ensure proper chromatographic separation to resolve Arachidonoyl-CoA from co-eluting compounds.
Issue 3: Inaccurate Quantification

Possible Causes & Solutions

Possible Cause Recommended Solution
Poor Chromatographic Resolution Optimize the liquid chromatography (LC) method. Reversed-phase chromatography using a C18 column with a gradient elution is common. The use of an ion-pairing agent in the mobile phase can improve peak shape and retention of the polar CoA moiety.[11][13]
Non-linearity of the Calibration Curve Prepare a calibration curve using a matrix that closely matches the biological samples to account for matrix effects. Use a sufficient number of calibration points to cover the expected concentration range of the analyte.
Interference from Isobaric Compounds Ensure that the LC method can separate Arachidonoyl-CoA from its isomers. High-resolution mass spectrometry can also help to distinguish between compounds with the same nominal mass.[9]

Experimental Protocols

Protocol 1: Extraction of Arachidonoyl-CoA from Cultured Cells
  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold extraction solvent (e.g., 80% methanol containing an internal standard) to the culture dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously to ensure complete lysis and protein precipitation.[10]

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[10]

Protocol 2: LC-MS/MS Analysis of Arachidonoyl-CoA
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) or an ion-pairing agent.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v).

    • Gradient: A suitable gradient to ensure separation of Arachidonoyl-CoA from other lipids.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the precursor ion of Arachidonoyl-CoA and a specific product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[13][15]

Signaling Pathways and Workflows

The following diagrams illustrate key pathways and workflows related to Arachidonoyl-CoA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Cell/Tissue Sample quench Metabolic Quenching (e.g., Liquid Nitrogen) sample->quench extract Extraction (e.g., Solvent Precipitation) quench->extract cleanup Sample Cleanup (e.g., SPE) extract->cleanup reconstitute Reconstitution cleanup->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Fig 1. General experimental workflow for Arachidonoyl-CoA quantification.

eicosanoid_synthesis cluster_pathways Eicosanoid Biosynthesis Pathways phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 Stimulus aa Arachidonic Acid pla2->aa acyl_coa_synthetase Acyl-CoA Synthetase aa->acyl_coa_synthetase cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox cyp450 Cytochrome P450 (CYP) aa->cyp450 arachidonoyl_coa (8Z,11Z,14Z,17Z)- icosatetraenoyl-CoA acyl_coa_synthetase->arachidonoyl_coa arachidonoyl_coa->aa via Thioesterase prostaglandins Prostaglandins Thromboxanes cox->prostaglandins leukotrienes Leukotrienes Lipoxins lox->leukotrienes eets_hetes EETs & HETEs cyp450->eets_hetes troubleshooting_logic cluster_signal Low Signal Troubleshooting cluster_variability High Variability Troubleshooting cluster_accuracy Inaccuracy Troubleshooting start Problem: Inaccurate Quantification check_signal Low or No Signal? start->check_signal check_variability High Variability? start->check_variability check_accuracy Systematic Inaccuracy? start->check_accuracy degradation Check for Degradation (Sample Handling, Oxidation) check_signal->degradation is Use Appropriate Internal Standard check_variability->is chromatography Improve Chromatographic Separation check_accuracy->chromatography extraction Optimize Extraction & Cleanup degradation->extraction ms_params Optimize MS Parameters extraction->ms_params handling Standardize Sample Handling Protocol is->handling matrix Assess and Minimize Matrix Effects handling->matrix calibration Validate Calibration Curve & Matrix chromatography->calibration interference Check for Isobaric Interferences calibration->interference

References

Technical Support Center: Analysis of (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based analysis of (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA, also known as Arachidonoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass and common adducts for Arachidonoyl-CoA in ESI-MS?

A1: The monoisotopic mass of Arachidonoyl-CoA is 1071.55 Da. In positive ion mode electrospray ionization (ESI+), it is primarily observed as the protonated molecule [M+H]⁺ at m/z 1072.55. Depending on the mobile phase composition, you may also observe sodium [M+Na]⁺ (m/z 1094.53) or potassium [M+K]⁺ (m/z 1110.51) adducts. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 1070.54 is expected.

Q2: What are the characteristic fragmentation patterns and recommended MRM transitions for Arachidonoyl-CoA?

A2: A characteristic fragmentation of acyl-CoAs in tandem mass spectrometry (MS/MS) is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a neutral loss of 507.3 Da.[1] This is a reliable transition for developing a Multiple Reaction Monitoring (MRM) method. Another common fragment ion corresponds to the acyl chain itself.

Based on this, the following MRM transitions are recommended for quantitative analysis:

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Description
Positive1072.6565.3[M+H]⁺ with neutral loss of 507.3 Da
Positive1072.6303.2Acylium ion fragment

Q3: I am observing a low signal for my Arachidonoyl-CoA standard. What are the potential causes and solutions?

A3: Low signal intensity can stem from several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. Ensure samples are kept cold and analyzed promptly after preparation.

  • Poor Ionization Efficiency: Optimize ion source parameters such as spray voltage, gas flows (nebulizer and heater), and source temperature.

  • Suboptimal Collision Energy (CE) and Declustering Potential (DP): These parameters are crucial for achieving sensitive fragmentation. A systematic optimization by infusing the standard and ramping the CE and DP values is recommended to find the optimal settings for your instrument.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of Arachidonoyl-CoA. Improve chromatographic separation or consider more rigorous sample cleanup procedures.

Q4: My chromatographic peak for Arachidonoyl-CoA is broad or shows tailing. How can I improve the peak shape?

A4: Poor peak shape is often related to the chromatography conditions:

  • Column Choice: A C18 reversed-phase column is commonly used. Ensure the column is in good condition and not overloaded.

  • Mobile Phase Composition: The use of an ion-pairing agent, such as triethylamine (B128534) or ammonium (B1175870) acetate, in the mobile phase can improve peak shape for these anionic molecules. The pH of the mobile phase can also be optimized.

  • Gradient Elution: A well-optimized gradient elution program is essential for achieving sharp peaks, especially in complex mixtures.

  • Flow Rate: Ensure the flow rate is optimal for your column dimensions.

Q5: I am having trouble distinguishing between Arachidonoyl-CoA and its isomers. What strategies can I employ?

A5: Distinguishing between isomers of polyunsaturated fatty acyl-CoAs is a significant challenge in mass spectrometry.

  • Chromatographic Separation: High-resolution chromatography is paramount. Utilizing longer columns, shallower gradients, or alternative stationary phases can help resolve isomers.

  • Tandem Mass Spectrometry (MS/MS): While standard collision-induced dissociation (CID) may not always provide isomer-specific fragments, exploring different fragmentation techniques available on your instrument (e.g., higher-energy collisional dissociation - HCD) might yield diagnostic ions.

  • Chemical Derivatization: In some cases, derivatization of the double bonds can lead to isomer-specific fragmentation patterns, although this adds complexity to the sample preparation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Very Low Signal Sample degradationPrepare fresh samples and standards; keep on ice.
Incorrect MRM transitionsVerify precursor and product ion m/z values.
Suboptimal source parametersOptimize spray voltage, gas flows, and temperature.
Clogged ESI needleClean or replace the ESI needle.
Poor Peak Shape (Tailing, Broadening) Inappropriate mobile phaseAdd an ion-pairing agent; optimize pH.
Column degradationReplace the analytical column.
Sample overloadInject a smaller volume or dilute the sample.
High Background Noise Contaminated mobile phase or LC systemUse fresh, high-purity solvents; flush the LC system.
Matrix interferenceImprove sample cleanup (e.g., solid-phase extraction).
Inconsistent Retention Times Unstable pump performancePurge and prime the LC pumps.
Column temperature fluctuationsEnsure the column oven is stable.
Changes in mobile phase compositionPrepare fresh mobile phase daily.
Poor Reproducibility Inconsistent sample preparationStandardize all sample preparation steps.
Autosampler variabilityCheck autosampler for leaks and ensure accurate injection volumes.
System instabilityAllow the LC-MS system to equilibrate thoroughly before analysis.

Experimental Protocols

Sample Extraction of Arachidonoyl-CoA from Cell Culture
  • Cell Lysis: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 1 mL of ice-cold 80% methanol (B129727) to the culture dish.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Homogenization: Sonicate the lysate on ice (3 cycles of 10 seconds on, 30 seconds off).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Arachidonoyl-CoA Quantification
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: See FAQ Q2 for recommended transitions.

  • Ion Source Parameters:

    • Spray Voltage: 3500 V

    • Nebulizer Gas: 45 psi

    • Heater Gas: 50 psi

    • Source Temperature: 350°C

    • Note: These are starting parameters and should be optimized for your specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cell_culture Cell Culture lysis Cell Lysis (80% Methanol) cell_culture->lysis homogenization Homogenization (Sonication) lysis->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying (Nitrogen) supernatant->drying reconstitution Reconstitution drying->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the extraction and quantification of Arachidonoyl-CoA.

troubleshooting_logic cluster_instrument_issues Instrument Issues cluster_sample_issues Sample/Method Issues start Low or No Signal check_standard Is the standard signal also low? start->check_standard yes_standard Yes check_standard->yes_standard Yes no_standard No check_standard->no_standard No optimize_source Optimize Source Parameters yes_standard->optimize_source matrix_effects Investigate Matrix Effects no_standard->matrix_effects check_mrm Verify MRM Transitions optimize_source->check_mrm clean_ms Clean MS Source/Inlet check_mrm->clean_ms improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup check_degradation Check for Sample Degradation improve_cleanup->check_degradation

Caption: Troubleshooting logic for low or no signal in Arachidonoyl-CoA analysis.

References

troubleshooting low yield in (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yield during the extraction of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA, providing potential causes and solutions in a direct question-and-answer format.

Q1: Why is my (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA yield consistently low?

A1: Low yield can stem from several factors throughout the experimental workflow. The primary culprits are often inefficient cell lysis and extraction, degradation of the target molecule, and losses during sample purification. Given that (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA is a polyunsaturated long-chain acyl-CoA, it is particularly susceptible to oxidation and hydrolysis.

Q2: Could my sample handling and storage be causing low yield?

A2: Absolutely. Immediate processing of fresh samples is ideal. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize enzymatic activity and degradation. For adherent cells, ensure they are washed with ice-cold PBS to remove media contaminants before harvesting.

Q3: What is the optimal solvent system for extracting this polyunsaturated acyl-CoA?

A3: A mixed organic-aqueous solvent system is generally effective for extracting acyl-CoAs. A common and efficient method involves homogenization in a buffer followed by extraction with a mixture of isopropanol (B130326) and acetonitrile (B52724). For instance, a protocol with homogenization in KH2PO4 buffer (100 mM, pH 4.9) followed by the addition of 2-propanol and then acetonitrile for the extraction has shown good recovery for long-chain acyl-CoAs.[1] Using non-polar solvents like n-hexane alone might be less effective for the highly polar CoA-containing molecules.

Q4: How can I minimize the degradation of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA during the procedure?

A4: To minimize degradation, it is crucial to:

  • Work quickly and on ice: Keep samples, solvents, and extracts cold at all times to reduce the activity of degradative enzymes.

  • Use antioxidants: The inclusion of an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvents can help prevent oxidation of the polyunsaturated fatty acyl chain.

  • Maintain acidic pH: An acidic environment (pH 4-5) can help to stabilize the thioester bond of the acyl-CoA.

  • Use fresh, high-purity solvents: Solvents of lower purity may contain impurities that can react with and degrade your target molecule.

Q5: My solid-phase extraction (SPE) step seems to have poor recovery. What could be wrong?

A5: Poor recovery from SPE can be due to several reasons:

  • Incorrect column choice: For acyl-CoAs, which have both hydrophobic and hydrophilic regions, a C18 or a specialized mixed-mode column is often used.[2][3]

  • Improper column conditioning: Ensure the SPE column is properly conditioned with the recommended solvents (e.g., methanol (B129727) followed by water or an acidic buffer) before loading the sample.

  • Sample overload: Exceeding the binding capacity of the SPE column will result in the loss of your target molecule in the flow-through.

  • Inappropriate wash and elution solvents: The wash solvent should be strong enough to remove impurities without eluting the acyl-CoA, while the elution solvent must be strong enough to recover it from the column. For C18 columns, elution is often achieved with an organic solvent like methanol or acetonitrile, sometimes with a modifier to improve recovery.

Q6: How can I confirm the presence and quantity of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA in my final extract?

A6: The most reliable method for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4][5] This technique offers high sensitivity and specificity. You will need a suitable analytical standard for (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA to create a standard curve for absolute quantification and to determine the retention time and fragmentation pattern for identification.

Data Presentation

The choice of extraction solvent significantly impacts the recovery of long-chain acyl-CoAs. Below are tables summarizing the effects of different solvent systems and extraction conditions on lipid and acyl-CoA yields, based on data from related studies.

Table 1: Comparison of Solvent Systems for Lipid Extraction

Solvent SystemRelative PolarityTypical Lipid YieldComments
n-HexaneLowHighEfficient for non-polar lipids, but may be less effective for polar acyl-CoAs.
Isopropanol/AcetonitrileMediumGood to HighEffective for a broad range of lipids, including more polar species like acyl-CoAs.[1]
Methanol/WaterHighModerateCan be effective, but the high water content might reduce the solubility of long acyl chains.
Dichloromethane/MethanolMediumHighA common lipid extraction method (Folch or Bligh-Dyer), but optimization is needed for acyl-CoAs.

Table 2: Factors Influencing Acyl-CoA Extraction Efficiency

ParameterCondition 1Condition 2Expected Outcome with Condition 2
Temperature Room Temperature4°C or on iceIncreased yield due to reduced enzymatic degradation.
pH of Homogenization Buffer Neutral (pH 7)Acidic (pH 4.5-5.0)Increased stability of the thioester bond, leading to higher recovery.[1]
Solid-Phase Extraction Not performedPerformedHigher purity, but potential for some loss of yield. Recovery can be high (80-90%) with an optimized protocol.[6]
Use of Antioxidants AbsentPresent (e.g., BHT)Increased yield for polyunsaturated acyl-CoAs by preventing oxidative degradation.

Experimental Protocols

Detailed Protocol for Extraction of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA from Cultured Cells

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • Extraction Solvents: 2-propanol, Acetonitrile (LC-MS grade)

  • Internal Standard (e.g., C17:0-CoA)

  • Solid-Phase Extraction (SPE) columns (e.g., C18, 100 mg)

  • SPE Conditioning Solvents: Methanol, Water

  • SPE Wash Buffer: Water or a weak aqueous-organic mix

  • SPE Elution Solvent: Acetonitrile or Methanol

  • Cell scrapers (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate culture medium, wash cells twice with ice-cold PBS. Add 1 mL of ice-cold Homogenization Buffer and scrape the cells.

    • Suspension Cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in 1 mL of ice-cold Homogenization Buffer.

  • Homogenization and Extraction:

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Add the internal standard to the homogenate.

    • Add 1 mL of 2-propanol and vortex thoroughly.

    • Add 2 mL of acetonitrile, and vortex for 5 minutes at 4°C.

  • Phase Separation:

    • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition the C18 SPE column by passing 2 mL of methanol followed by 2 mL of water.

    • Loading: Dilute the supernatant from step 3 with 5-10 volumes of water to ensure binding to the C18 sorbent and load it onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of water to remove salts and other hydrophilic impurities.

    • Elution: Elute the acyl-CoAs with 1-2 mL of acetonitrile into a clean tube.

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Mandatory Visualization

Metabolic Pathway of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA

MetabolicPathway Linoleic_Acid Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (GLA, 18:3n-6) Linoleic_Acid->GLA Δ6-desaturase DGLA_CoA (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA (DGLA-CoA, 20:3n-6) GLA->DGLA_CoA Elongase AA_CoA Arachidonoyl-CoA (AA-CoA, 20:4n-6) DGLA_CoA->AA_CoA Δ5-desaturase (rate-limiting) invis1 DGLA_CoA->invis1 PGs Prostaglandins (1-series, e.g., PGE1) HETrE 15-HETrE invis1->PGs COX-1/2 invis1->HETrE 15-Lipoxygenase invis2

Caption: Biosynthesis and metabolism of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA.

Experimental Workflow for Extraction

ExperimentalWorkflow start Start: Cell/Tissue Sample harvest 1. Cell Harvesting & Washing (Ice-cold PBS) start->harvest homogenize 2. Homogenization (Acidic Buffer, pH 4.9) harvest->homogenize extract 3. Solvent Extraction (Isopropanol/Acetonitrile) homogenize->extract centrifuge 4. Centrifugation (12,000 x g, 4°C) extract->centrifuge spe 5. Solid-Phase Extraction (SPE) (C18 Column) centrifuge->spe dry 6. Drying (Nitrogen Evaporation) spe->dry reconstitute 7. Reconstitution (LC-MS compatible solvent) dry->reconstitute end End: Analysis by LC-MS/MS reconstitute->end

Caption: Workflow for (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA extraction.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Low Yield invis1 start->invis1 check_sample Check Sample Handling sol_sample1 Solution: - Flash-freeze samples - Store at -80°C - Work on ice check_sample->sol_sample1 Improper storage? check_extraction Check Extraction Step sol_extraction1 Solution: - Use pre-chilled solvents - Ensure efficient homogenization - Use appropriate solvent mix check_extraction->sol_extraction1 Inefficient extraction? sol_extraction2 Solution: - Add antioxidants (BHT) - Use acidic buffer (pH 4-5) check_extraction->sol_extraction2 Degradation likely? check_purification Check Purification (SPE) sol_purification1 Solution: - Verify SPE column type (C18) - Ensure proper conditioning - Optimize wash/elution solvents check_purification->sol_purification1 Poor SPE recovery? invis1->check_sample invis1->check_extraction invis1->check_purification invis2 invis3

References

how to prevent oxidation of (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and preparation of (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize oxidation and ensure the integrity of their samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to oxidation?

This compound is a polyunsaturated fatty acyl-CoA (PUFA-CoA). Its structure contains multiple double bonds, which are highly susceptible to attack by reactive oxygen species (ROS), leading to oxidation.[1][2][3] This oxidative degradation can compromise the biological activity and structural integrity of the molecule, impacting experimental results.

Q2: What are the primary factors that promote the oxidation of this compound during sample preparation?

Several factors can accelerate the oxidation of this sensitive molecule:

  • Exposure to Oxygen: Atmospheric oxygen is a key initiator of lipid peroxidation.[4]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[3][4]

  • Exposure to Light: Certain wavelengths of light can provide the energy to initiate oxidative chain reactions.

  • Presence of Metal Ions: Transition metals, such as iron and copper, can catalyze the formation of free radicals.

  • Inappropriate pH: Non-optimal pH levels can affect the stability of the molecule.[5][6][7][8]

  • Enzymatic Activity: Lipases and other enzymes present in tissue samples can degrade the molecule.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during your sample preparation workflow.

Issue 1: Suspected Oxidation of the Acyl-CoA Sample

Symptoms:

  • Inconsistent results in downstream analyses (e.g., enzymatic assays, mass spectrometry).

  • Appearance of unexpected peaks in chromatograms.

  • Loss of biological activity of the molecule.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Prolonged exposure to air. Work in an inert atmosphere (e.g., under a stream of argon or nitrogen gas) whenever possible. Use sealed vials with minimal headspace.
Suboptimal storage conditions. Store this compound solutions at -80°C for long-term storage and on ice for short-term handling during experiments.[1][9] Unsaturated lipids are more stable when stored in a suitable organic solvent rather than as a dry powder.[10]
Contamination with metal ions. Use metal-free labware or rinse glassware with a chelating agent solution (e.g., EDTA) followed by high-purity water.
Inadequate use of antioxidants. Add an antioxidant to your solvents. Butylated hydroxytoluene (BHT) is a common choice for lipidomics.[11] Ensure the chosen antioxidant is compatible with your downstream analysis.
Issue 2: Hydrolysis of the Thioester Bond

Symptoms:

  • Increased levels of free fatty acids and Coenzyme A in the sample.

  • Reduced concentration of the intact acyl-CoA.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Exposure to non-optimal pH. Maintain the pH of aqueous solutions within a stable range, typically close to neutral, unless a specific protocol requires otherwise. Acyl-CoAs are known to be unstable in aqueous solutions.[12]
Elevated temperatures during processing. Perform all extraction and handling steps on ice or at 4°C to minimize thermal degradation.[1][4]
Presence of esterase activity in the sample. If working with tissue homogenates, consider using esterase inhibitors. Rapidly process samples and keep them cold to minimize enzymatic activity.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

This protocol outlines the best practices for handling and storing unsaturated fatty acyl-CoAs to prevent oxidation and hydrolysis.

Materials:

  • This compound

  • High-purity organic solvent (e.g., ethanol, methanol, or chloroform)

  • Inert gas (argon or nitrogen)

  • Glass vials with Teflon-lined caps

  • -80°C freezer and ice bucket

Procedure:

  • If received as a powder, allow the vial to warm to room temperature before opening to prevent condensation.

  • Under a stream of inert gas, dissolve the this compound in a suitable high-purity organic solvent. Unsaturated lipids are generally not stable as powders due to their hygroscopic nature.[10]

  • Aliquot the stock solution into smaller volumes in glass vials to minimize freeze-thaw cycles.

  • Purge the headspace of each vial with inert gas before sealing with a Teflon-lined cap.

  • Store the aliquots at -80°C for long-term storage.

  • For daily use, thaw an aliquot on ice and keep it on ice throughout the experiment. Avoid prolonged exposure to room temperature.

Protocol 2: Extraction of Acyl-CoAs from Biological Samples

This protocol provides a general workflow for extracting acyl-CoAs from tissues, minimizing oxidation during the process. This method is adapted from established lipid extraction procedures.

Materials:

  • Frozen tissue sample

  • Homogenizer

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)

  • 2-propanol

  • Acetonitrile

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Centrifuge

Procedure:

  • Pre-cool all buffers, solvents, and equipment.

  • Weigh the frozen tissue and homogenize it in ice-cold 100 mM KH2PO4 buffer containing an internal standard.

  • Add 2-propanol and re-homogenize.

  • Add saturated ammonium sulfate and acetonitrile, then vortex the mixture.

  • Centrifuge at a low temperature to separate the phases.

  • Collect the upper aqueous phase containing the acyl-CoAs.

  • Perform all steps quickly and on ice to minimize degradation.[13]

Visualizations

Below are diagrams illustrating key concepts and workflows for preventing the oxidation of this compound.

Oxidation_Pathway PUFA_CoA (8Z,11Z,14Z,17Z)- icosatetraenoyl-CoA Peroxyl_Radical Lipid Peroxyl Radical PUFA_CoA->Peroxyl_Radical + O2 Initiators Initiators (O2, Light, Metal Ions) Initiators->PUFA_CoA Hydroperoxide Lipid Hydroperoxide Peroxyl_Radical->Hydroperoxide + H* Degradation Degradation Products Hydroperoxide->Degradation Antioxidants Antioxidants (e.g., BHT) Antioxidants->Peroxyl_Radical Inhibit

References

Technical Support Center: Enhancing the Detection Sensitivity of (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on increasing the sensitivity of (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA (Arachidonoyl-CoA) detection. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in optimizing your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for quantifying acyl-CoAs with high sensitivity and selectivity.[1][2][3] Techniques such as multiple reaction monitoring (MRM) allow for the specific detection of precursor-to-product ion transitions unique to your analyte, minimizing background noise and enhancing sensitivity.[1]

Q2: My this compound signal is low or absent in my LC-MS/MS analysis. What are the common causes and solutions?

A2: Low signal intensity for long-chain acyl-CoAs can be attributed to several factors:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis. To mitigate this, process samples rapidly on ice and store them at -80°C.[1]

  • Inefficient Extraction: The choice of extraction solvent and method is critical. A common approach involves protein precipitation with an organic solvent like methanol (B129727), followed by solid-phase extraction (SPE) for sample cleanup.[2]

  • Poor Chromatographic Peak Shape: Tailing or broad peaks can reduce signal-to-noise. Optimizing the analytical column (e.g., C18) and mobile phase (e.g., using a high pH with ammonium (B1175870) hydroxide) can improve peak shape.[1]

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte.[1] Improving chromatographic separation and utilizing appropriate sample cleanup can reduce these effects.

  • Suboptimal MS Parameters: Ensure that the precursor and product ion m/z values, as well as the collision energy, are optimized for this compound.

Q3: Are there alternatives to LC-MS/MS for detecting this compound with high sensitivity?

A3: Yes, fluorescent-based methods offer a sensitive alternative. These include:

  • Fluorescent Biosensors: Genetically encoded biosensors can detect long-chain fatty acyl-CoAs in living cells, providing real-time insights into their dynamics.

  • Fluorescently Labeled Acyl-CoAs: Synthesizing a fluorescent analog of this compound, for example by using a BODIPY dye, allows for detection with high sensitivity using fluorescence microscopy or spectroscopy.

Q4: How can I prevent the degradation of my this compound samples during preparation?

A4: To minimize degradation, it is crucial to work quickly at low temperatures. Use ice-cold solvents and pre-chill all tubes and equipment. After extraction, samples should be stored as a dry pellet at -80°C until analysis.[1] When reconstituting, use a non-aqueous solvent like methanol or a buffered solution at a neutral pH.[1]

Troubleshooting Guides

LC-MS/MS Troubleshooting
Issue Potential Cause Recommended Solution
No or Low Signal Sample degradationProcess samples quickly on ice. Store extracts at -80°C.
Inefficient ionizationOptimize ESI source parameters (e.g., capillary voltage, gas flow). Consider a different ionization source if available.
Ion suppressionImprove chromatographic separation to resolve the analyte from interfering matrix components.[1] Use a stable isotope-labeled internal standard.
Incorrect MS/MS transitionConfirm the precursor and product ion m/z values for this compound and optimize the collision energy.
Poor Peak Shape (Tailing or Broadening) Column overloadDilute the sample or inject a smaller volume.
Column contaminationFlush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phaseAdjust the mobile phase composition, pH, or gradient to improve peak shape. Using a high pH (e.g., 10.5 with ammonium hydroxide) can be effective for acyl-CoAs.[1]
Inconsistent Retention Times Fluctuations in temperatureUse a column oven to maintain a stable temperature.
Changes in mobile phase compositionPrepare fresh mobile phase daily and ensure it is thoroughly mixed.
Column degradationReplace the analytical column.
Fluorescent Probe Troubleshooting
Issue Potential Cause Recommended Solution
High Background Fluorescence Non-specific binding of the probeIncrease the number of washing steps after probe incubation. Include a blocking step before adding the probe.
Autofluorescence of cells or mediaImage a control sample without the fluorescent probe to determine the level of background autofluorescence. Use a fluorophore with excitation and emission wavelengths that minimize autofluorescence.
Low Fluorescence Signal Low probe concentrationOptimize the concentration of the fluorescent probe.
PhotobleachingMinimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium.
Inefficient labelingOptimize the incubation time and temperature for the labeling reaction.
Cellular Toxicity High probe concentrationPerform a dose-response experiment to determine the optimal non-toxic concentration of the probe.
Prolonged incubation timeReduce the incubation time with the probe.

Data Presentation

Comparison of Detection Methods for Acyl-CoAs
Parameter LC-MS/MS HPLC-UV/Fluorescence Enzymatic Assays Fluorescent Biosensors
Limit of Detection (LOD) 1-10 fmol[2]120 pmol (with derivatization)[2]~50 fmol[2]Varies depending on the biosensor and cellular context
Limit of Quantification (LOQ) 5-50 fmol[2]1.3 nmol (LC/MS-based)[2]~100 fmol[2]Varies
Linearity (R²) >0.99[2]>0.99[2]Variable[2]Typically provides a ratiometric response
Specificity High (mass-to-charge ratio)[2]Moderate (risk of co-elution)[2]High (enzyme-specific)[2]High (specific binding to the target molecule)
Throughput HighModerateLow to ModerateHigh (for imaging-based assays)

Experimental Protocols

Protocol 1: High-Sensitivity LC-MS/MS Quantification of this compound

This protocol provides a general framework for the sensitive detection of this compound. Optimization of specific parameters may be required for your particular instrument and sample type.

1. Sample Preparation (from cultured cells)

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Extraction: Add 1 mL of ice-cold 80% methanol containing a suitable internal standard (e.g., a stable isotope-labeled arachidonoyl-CoA). Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the long-chain acyl-CoA. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]⁺. A common product ion results from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1]

  • Optimization: Optimize the collision energy and other source parameters to maximize the signal for the specific transition.

Protocol 2: Fluorescent Imaging of this compound using a BODIPY-labeled Analog

This protocol describes a general approach for visualizing the subcellular distribution of arachidonoyl-CoA using a fluorescent analog.

1. Synthesis of BODIPY-Arachidonoyl-CoA (Conceptual)

A fluorescent analog can be synthesized by conjugating a BODIPY fluorophore to arachidonic acid, followed by enzymatic conversion to the CoA thioester. This is a complex synthesis that may require specialized chemistry expertise.

2. Cell Labeling and Imaging

  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

  • Probe Incubation: Incubate the cells with a low micromolar concentration of BODIPY-arachidonoyl-CoA in culture medium for a specified period (e.g., 30-60 minutes).

  • Washing: Wash the cells three times with fresh, pre-warmed culture medium to remove excess probe.

  • Imaging: Image the cells using a confocal or fluorescence microscope with appropriate filter sets for the BODIPY fluorophore.

Visualizations

Signaling Pathway: Central Role of Acyl-CoAs in Metabolism

Acyl_CoA_Metabolism FattyAcids Fatty Acids AcylCoA (8Z,11Z,14Z,17Z)- icosatetraenoyl-CoA FattyAcids->AcylCoA ACSL BetaOxidation β-Oxidation AcylCoA->BetaOxidation Lipid_Synthesis Complex Lipid Synthesis AcylCoA->Lipid_Synthesis Signaling Signaling Pathways AcylCoA->Signaling AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Central role of this compound in cellular metabolism.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow Sample Biological Sample (Cells or Tissue) Extraction Extraction & Protein Precipitation Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC Liquid Chromatography (C18 Separation) SPE->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis & Quantification MS->Data

Caption: A typical workflow for the analysis of this compound by LC-MS/MS.

Logical Relationship: Troubleshooting Low Signal Intensity

Troubleshooting_Logic Start Low or No Signal Check_Sample Is the sample properly prepared and stored? Start->Check_Sample Check_LC Is the chromatography performing well? Check_Sample->Check_LC Yes Solution_Sample Re-prepare sample, ensure cold chain Check_Sample->Solution_Sample No Check_MS Are the MS parameters optimized? Check_LC->Check_MS Yes Solution_LC Optimize mobile phase, check/replace column Check_LC->Solution_LC No Solution_MS Optimize source parameters and MS/MS transitions Check_MS->Solution_MS No

Caption: A decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.

References

Technical Support Center: High-Throughput Analysis of (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-throughput analysis of (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

A1: The primary challenges include the low endogenous abundance of this compound, its inherent instability due to the presence of four double bonds, and its susceptibility to oxidation during sample preparation and analysis. Its polar nature can also lead to poor chromatographic peak shape and retention.

Q2: What are the recommended analytical techniques for high-throughput analysis of this molecule?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique due to its high sensitivity, selectivity, and robustness for quantifying low-abundance analytes in complex biological matrices.[1] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and specificity of LC-MS/MS.

Q3: How can I improve the stability of this compound during sample preparation?

A3: To minimize degradation, it is crucial to work quickly on ice, use antioxidants (e.g., butylated hydroxytoluene - BHT) in extraction solvents, and minimize sample exposure to air and light. Snap-freezing samples in liquid nitrogen and storing them at -80°C is recommended if immediate analysis is not possible.

Q4: What are the key considerations for sample extraction?

A4: Efficient extraction is critical for accurate quantification. A modified Bligh and Dyer or Folch extraction method is commonly used for lipids. Solid-phase extraction (SPE) can be employed for sample cleanup and enrichment. The choice of extraction solvent is important; for instance, ethanol (B145695) has been shown to disrupt protein binding and improve the recovery of eicosanoids.[2]

Q5: What internal standards are appropriate for the quantification of this compound?

A5: Deuterium-labeled analogs of the analyte are the ideal internal standards as they have similar chemical properties and chromatographic behavior. For example, this compound-d8 would be a suitable choice.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity 1. Inefficient ionization. 2. Poor extraction recovery. 3. Analyte degradation. 4. Suboptimal MS parameters.1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure).[3] 2. Evaluate extraction efficiency with a spiked sample.[4] 3. Ensure proper sample handling and storage to prevent degradation. Use fresh samples whenever possible. 4. Optimize MS parameters such as declustering potential and collision energy for the specific analyte.[5]
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH.1. Reduce the injection volume or dilute the sample. 2. Use a different column chemistry or add a competing agent to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the biological sample.1. Use high-purity solvents and flush the LC system thoroughly. 2. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Retention Time Drift 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it has exceeded its lifetime.
Sample Preparation
Problem Potential Cause Troubleshooting Steps
Low Recovery 1. Incomplete cell lysis. 2. Inefficient extraction solvent. 3. Analyte binding to proteins or plastics.1. Ensure complete cell disruption using appropriate homogenization or sonication techniques. 2. Test different solvent systems to optimize extraction. 3. Use low-binding tubes and glassware. The addition of ethanol can help disrupt protein binding.[2]
Analyte Oxidation 1. Exposure to air and light. 2. Presence of pro-oxidants in the sample or reagents.1. Work under dim light and purge solvents with nitrogen. 2. Add antioxidants like BHT to the extraction solvents. Use high-purity reagents.
Sample Variability 1. Inconsistent sample collection and handling. 2. Incomplete removal of interfering substances.1. Standardize the entire workflow from sample collection to extraction. 2. Optimize the sample cleanup procedure to remove matrix components that can interfere with the analysis.

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of long-chain polyunsaturated acyl-CoAs using LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound analysis.

Parameter Typical Value Range Reference
Recovery 70-90%[4]
Limit of Detection (LOD) 1-10 fmol[6]
Limit of Quantification (LOQ) 5-50 fmol[6]
Intra-day Precision (%RSD) < 15%[7]
Inter-day Precision (%RSD) < 20%[7]

Experimental Protocols

Detailed Methodology for Extraction of this compound from Cultured Cells

This protocol is designed for the extraction of this compound from cultured cells for subsequent LC-MS/MS analysis.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold, containing 0.01% BHT

  • Acetonitrile (B52724) (LC-MS grade), ice-cold

  • Internal standard solution (e.g., this compound-d8 in methanol)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL, low-binding)

  • Centrifuge (capable of 15,000 x g at 4°C)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold methanol (with 0.01% BHT) to the cell plate (for adherent cells) or resuspend the cell pellet (for suspension cells).

    • Add the internal standard to the methanol.

    • For adherent cells, use a cell scraper to collect the cells in the methanol.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation:

    • Add 500 µL of ice-cold acetonitrile to the cell lysate.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Visualizations

Signaling Pathway

The metabolic fate of this compound is intricately linked to the arachidonic acid cascade. This pathway is central to inflammatory processes and is a key area of interest in drug development.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Acyl_CoA_Synthetase Acyl-CoA Synthetase Arachidonic_Acid->Acyl_CoA_Synthetase COX Cyclooxygenases (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (e.g., 5-LOX) Arachidonic_Acid->LOX Icosatetraenoyl_CoA (8Z,11Z,14Z,17Z)- Icosatetraenoyl-CoA Acyl_CoA_Synthetase->Icosatetraenoyl_CoA Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX->Prostaglandins_Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation Leukotrienes->Inflammation Experimental_Workflow Sample_Collection 1. Sample Collection (Cells or Tissues) Extraction 2. Extraction (with Internal Standard) Sample_Collection->Extraction Cleanup 3. Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_MS_MS 4. LC-MS/MS Analysis Cleanup->LC_MS_MS Data_Processing 5. Data Processing (Peak Integration, Quantification) LC_MS_MS->Data_Processing Statistical_Analysis 6. Statistical Analysis Data_Processing->Statistical_Analysis Troubleshooting_Logic rect_node rect_node Problem Problem Encountered? Check_LC Check LC-MS/MS Performance Problem->Check_LC LC_OK LC-MS/MS OK? Check_LC->LC_OK Check_Sample_Prep Review Sample Preparation Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK Check_Standards Verify Standards & Reagents Standards_OK Standards OK? Check_Standards->Standards_OK LC_OK->Check_Sample_Prep Yes Optimize_Method Optimize Method Parameters LC_OK->Optimize_Method No Sample_Prep_OK->Check_Standards Yes Re_extract_Samples Re-extract Samples Sample_Prep_OK->Re_extract_Samples No Prepare_New_Standards Prepare New Standards Standards_OK->Prepare_New_Standards No Consult_Expert Consult Expert Standards_OK->Consult_Expert Yes

References

Technical Support Center: Chromatographic Separation of Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of acyl-CoA thioesters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of acyl-CoA thioesters?

A1: The main challenges in separating acyl-CoA thioesters stem from their inherent physicochemical properties and the complexity of biological matrices. Key difficulties include:

  • Chemical Instability: Acyl-CoA thioesters are susceptible to both enzymatic and chemical degradation, necessitating rapid and cold sample processing.[1][2] The thioester bond can be unstable, and the molecules can degrade through hydrolysis.[3]

  • Low Abundance: These molecules are often present in low physiological concentrations, requiring highly sensitive analytical methods for detection and quantification.[1][4][5]

  • Structural Diversity and Polarity: The acyl chains can vary significantly in length and saturation, leading to a wide range of polarities within a single sample. This diversity makes it challenging to achieve optimal separation for all species in a single chromatographic run.[6]

  • Matrix Effects and Ion Suppression: When using mass spectrometry (MS) for detection, co-eluting compounds from the biological matrix can interfere with the ionization of acyl-CoA thioesters, leading to inaccurate quantification.[7][8][9]

  • Poor Peak Shape: Peak tailing is a common issue, often caused by secondary interactions between the phosphate (B84403) groups of the CoA moiety and the stationary phase.[10][11]

Q2: How can I improve the extraction efficiency of acyl-CoAs from my samples?

A2: Optimizing your extraction protocol is crucial for accurate analysis. Here are some recommendations:

  • Rapid Quenching: Immediately stop metabolic activity by flash-freezing the sample in liquid nitrogen or using cold quenching solutions like perchloric acid or sulfosalicylic acid.[4]

  • Solvent Choice: A common and effective method involves extraction with an organic solvent mixture, such as acetonitrile/isopropanol, followed by an aqueous buffer.[12] The choice of solvent can significantly impact the recovery of different acyl-CoA species.

  • Internal Standards: Spike your sample with an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) at the beginning of the extraction process to correct for losses during sample preparation.[13][14]

  • Solid-Phase Extraction (SPE): For complex matrices, incorporating an SPE cleanup step can significantly improve the purity of your extract and reduce matrix effects.[13][14]

Q3: My chromatographic peaks for acyl-CoAs are tailing. What can I do to improve the peak shape?

A3: Peak tailing is a frequent problem in acyl-CoA analysis. Here are several strategies to achieve more symmetrical peaks:

  • Optimize Mobile Phase pH: Maintaining an acidic pH (e.g., using formic acid or acetic acid) can suppress the ionization of the phosphate groups on the CoA moiety, reducing their interaction with residual silanols on the stationary phase.[11][15]

  • Use of Ion-Pairing Reagents: While less common in modern LC-MS/MS due to potential for ion suppression, ion-pairing reagents can improve peak shape in HPLC-UV methods.

  • Adjust Mobile Phase Composition: Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.[16][17]

  • Column Choice: Utilize a well-endcapped, high-purity silica-based C18 column. For particularly challenging separations, consider alternative stationary phases.

  • Reduce Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[10][11]

  • System Maintenance: Check for and minimize dead volume in your HPLC system, as this can contribute to peak broadening and tailing.[11][16]

Q4: I am observing significant signal variability and suspect ion suppression in my LC-MS/MS analysis. How can I mitigate this?

A4: Ion suppression is a major concern in LC-MS/MS and can lead to inaccurate and unreliable results.[7][8] Consider the following approaches:

  • Improve Chromatographic Separation: Optimize your gradient to ensure that the acyl-CoAs of interest elute in a region with minimal co-eluting matrix components.[18]

  • Enhance Sample Preparation: Incorporate a robust sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances like phospholipids.[9]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[7]

  • Use Stable Isotope-Labeled Internal Standards: These are the gold standard for correcting for matrix effects as they co-elute with the analyte and experience similar ionization suppression.[19]

  • Post-Column Infusion Experiment: This experiment can help identify regions in your chromatogram where significant ion suppression occurs, allowing you to adjust your chromatography accordingly.[7][9]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Causes Recommended Solutions
No Peaks or Very Small Peaks 1. No sample injected.[20]2. Inefficient extraction.[21]3. Degradation of acyl-CoAs.[1]4. Detector issue.[20]1. Verify autosampler and injection sequence.2. Re-evaluate extraction protocol; check solvent quality and volumes.[12]3. Ensure samples are kept cold and processed quickly; use fresh reagents.[1]4. Check detector settings and lamp/source status.
Retention Time Drifts 1. Inconsistent mobile phase preparation.[10]2. Column not properly equilibrated.[10]3. Temperature fluctuations.[10]4. Leaks in the system.[10]1. Prepare fresh mobile phase daily and ensure thorough mixing.[17]2. Increase column equilibration time between injections.3. Use a column oven to maintain a stable temperature.4. Inspect all fittings for leaks.[22]
Split Peaks 1. Column bed collapse or void.[23]2. Partially clogged frit.[11]3. Sample solvent incompatible with mobile phase.[17]4. Injector issue.[23]1. Replace the column.2. Backflush the column or replace the inlet frit.[11]3. Dissolve the sample in the initial mobile phase.[17]4. Inspect and clean the injector; check the rotor seal.[23]
High Backpressure 1. Blockage in the system (tubing, frit, or column).[20]2. Particulate matter from the sample.[17]3. Mobile phase precipitation.[20]1. Systematically disconnect components to locate the blockage.[20]2. Filter all samples before injection.[11]3. Ensure mobile phase components are fully dissolved and compatible.[17]
Ghost Peaks 1. Carryover from a previous injection.[23]2. Contaminated mobile phase or system.[17]3. Sample degradation in the autosampler.1. Run a blank gradient to check for carryover; optimize needle wash.[22]2. Use high-purity solvents and flush the system.[17]3. Keep the autosampler tray cooled.

Quantitative Data Summary

The following tables summarize reported concentrations of various acyl-CoA species in different mammalian cell lines and rat tissues. These values can serve as a general reference, but concentrations can vary significantly based on cell type, physiological state, and experimental conditions.

Table 1: Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644[1]--
Propionyl-CoA3.532[1]--
Butyryl-CoA1.013[1]--
Valeryl-CoA1.118[1]--
Crotonoyl-CoA0.032[1]--
HMG-CoA0.971[1]--
Succinyl-CoA25.467[1]--
Glutaryl-CoA0.647[1]--
C14:0-CoA-~2.5[1]~1.5[1]
C16:0-CoA-~12[1]~4[1]
C18:0-CoA-~4[1]~1[1]
C18:1-CoA-~6[1]~3[1]

Table 2: Total Acyl-CoA Content in Rat Tissues

TissueTotal Acyl-CoAs (nmol/g wet weight)
Heart45.4 ± 4.1[24]
Kidney34.6 ± 2.6[24]
Liver78.9 ± 12.0[24]
Brain10.3 ± 1.1[24]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs for LC-MS analysis.[1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) extraction solvent: 80% Methanol (B129727) in water

  • Internal standard solution (e.g., ¹³C-labeled acyl-CoA mixture)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 4°C and >15,000 x g

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[1]

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.[1]

  • Metabolite Extraction:

    • Add the appropriate volume of pre-chilled (-80°C) 80% methanol containing the internal standards to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

    • Suspension cells: Resuspend the cell pellet in the cold methanol solution.[1]

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[1]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being cautious not to disturb the pellet.[1]

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[1]

    • Vortex briefly and centrifuge again to pellet any insoluble material before transferring to an autosampler vial.[1]

Protocol 2: Reversed-Phase HPLC Separation of Long-Chain Acyl-CoAs

This protocol provides a general framework for the separation of long-chain acyl-CoAs using a C18 column, adapted from published methods.[13][25]

Instrumentation and Materials:

  • HPLC or UPLC system with a binary pump and autosampler

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water[25]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile[25]

  • Column oven

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min[25]

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Gradient Elution:

    • 0-2.8 min: 20% to 45% B[25]

    • 2.8-3.0 min: 45% to 25% B[25]

    • 3.0-4.0 min: 25% to 65% B[25]

    • 4.0-4.5 min: 65% to 20% B[25]

    • 4.5-5.0 min: Hold at 20% B for column re-equilibration[25]

Visualizations

General Workflow for Acyl-CoA Analysis

cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Quenching Metabolic Quenching (e.g., Liquid N2) Sample->Quenching Extraction Extraction with Internal Standards Quenching->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup LC_Separation LC Separation (Reversed-Phase) Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification

Caption: A typical experimental workflow for acyl-CoA analysis.

Troubleshooting Logic for Poor Peak Shape

Start Poor Peak Shape (Tailing/Fronting/Splitting) Check_All Are all peaks affected? Start->Check_All Yes_All Systemic Issue Check_All->Yes_All Yes No_All Analyte-Specific Issue Check_All->No_All No Check_Frit Check/Replace Column Frit Yes_All->Check_Frit Check_Column Check for Column Void/ Replace Column Yes_All->Check_Column Check_Connections Check for Dead Volume in Connections Yes_All->Check_Connections Optimize_Mobile_Phase Optimize Mobile Phase (pH, Additives) No_All->Optimize_Mobile_Phase Check_Overload Reduce Sample Concentration/Volume No_All->Check_Overload Check_Solvent Ensure Sample Solvent Matches Mobile Phase No_All->Check_Solvent

Caption: A decision tree for troubleshooting poor peak shape.

References

Technical Support Center: (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the mass spectrometry analysis of (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA.

Troubleshooting Guides

This section offers solutions to common problems encountered during the mass spectrometry analysis of this compound, focusing on the reduction of background noise.

Issue 1: High Background Noise Across the Entire Spectrum

  • Question: My mass spectrum shows a consistently high baseline across the entire m/z range, making it difficult to distinguish the signal of this compound. What are the likely causes and how can I resolve this?

  • Answer: A persistent high background is often due to contamination in the LC-MS system or the reagents used. Here’s a systematic approach to identify and eliminate the source of the noise:

    • Solvent and Mobile Phase Contamination:

      • Check Solvent Purity: Ensure all solvents (e.g., water, acetonitrile (B52724), methanol) are of the highest purity available (LC-MS or equivalent grade). Lower-grade solvents can contain a variety of contaminants that contribute to background noise.

      • Mobile Phase Additives: Mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) can be a source of contamination. Use only high-purity additives and prepare mobile phases fresh daily. Consider filtering the mobile phase if you suspect particulate contamination.

      • Water Quality: Use ultrapure water (18.2 MΩ·cm) from a well-maintained water purification system.

    • System Contamination:

      • Flush the System: Flush the entire LC system, including the autosampler and tubing, with a strong solvent mixture like isopropanol:acetonitrile:water (1:1:1) to remove accumulated contaminants.

      • Clean the Ion Source: The electrospray ionization (ESI) source is prone to contamination. Follow the manufacturer's instructions to clean the ion transfer capillary, skimmer, and other source components.

      • Check for Leaks: Air leaks in the LC system can introduce contaminants from the laboratory environment. Check all fittings and connections for tightness.

    • Sample-Related Issues:

      • Run a Blank Gradient: Inject a blank sample (mobile phase) and run your analytical gradient. If the high background persists, the contamination is likely from the LC-MS system or solvents. If the background is significantly lower, the contamination may be originating from your sample preparation.

Issue 2: Appearance of Specific, Unidentified Peaks in the Background

  • Question: I am observing discrete, repeating peaks in my chromatogram that are not related to my analyte. What are these peaks and how can I get rid of them?

  • Answer: The presence of specific, non-analyte peaks is a strong indicator of contamination from common laboratory materials. Here are some of the most frequent culprits and their solutions:

    • Plasticizers (Phthalates):

      • Source: These are ubiquitous and can leach from plastic containers, tubing, pipette tips, and vial caps.

      • Solution: Whenever possible, use glass or polypropylene (B1209903) labware. Avoid storing organic solvents in plastic containers for extended periods. Use phthalate-free lab products where available.

    • Polymers (PEG, PPG):

      • Source: Polyethylene glycol (PEG) and polypropylene glycol (PPG) are common ingredients in detergents, lubricants, and some personal care products. They are readily ionized and can produce a characteristic series of peaks separated by 44 Da (for PEG) or 58 Da (for PPG).

      • Solution: Avoid using detergents to clean glassware intended for mass spectrometry. Instead, rinse with high-purity solvents. Be mindful of hand creams and lotions, as they can be a significant source of PEG contamination.

    • Keratins:

      • Source: These proteins are abundant in human skin, hair, and dust. They are a common contaminant in proteomics and can also appear in small molecule analysis.

      • Solution: Work in a clean environment, wear gloves, and keep samples covered as much as possible to minimize exposure to dust.

Issue 3: Poor Signal-to-Noise Ratio for this compound

  • Question: The peak for my analyte is present, but the signal-to-noise ratio (S/N) is too low for reliable quantification. How can I improve it?

  • Answer: A low S/N ratio can be due to a combination of high background noise and low signal intensity. In addition to the noise reduction strategies mentioned above, consider the following to enhance your signal:

    • Optimize Sample Preparation:

      • Solid-Phase Extraction (SPE): A well-optimized SPE protocol can significantly clean up your sample by removing interfering substances, thereby reducing background noise and improving the S/N ratio. For acyl-CoAs, Oasis HLB or similar mixed-mode cartridges are often effective.

      • Liquid-Liquid Extraction (LLE): LLE can also be used to separate lipids from more polar contaminants.

    • Optimize LC-MS Parameters:

      • Mobile Phase Composition: The choice of mobile phase and additives can greatly influence ionization efficiency. For acyl-CoAs in positive ion mode, a mobile phase containing a low concentration of an ammonium salt (e.g., ammonium acetate) can enhance signal intensity.

      • Ion Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature to maximize the ionization of this compound.

      • Mass Spectrometer Settings: Ensure the mass spectrometer is properly tuned and calibrated. For quantitative analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to improve specificity and sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in LC-MS analysis of lipids?

A1: The most common sources of background noise in lipidomics are contaminants from solvents, reagents, labware, and the laboratory environment. These include:

  • Plasticizers: Leaching from plastic tubes, plates, and pipette tips.[1][2]

  • Polymers (PEG, PPG): From detergents, hand creams, and some solvents.[1]

  • Solvent Impurities: Even high-grade solvents can contain trace impurities that accumulate and cause background noise.[1]

  • Keratins: From skin, hair, and dust.[1]

  • Mobile Phase Additives: Impurities in acids, bases, and salts used for mobile phase preparation.

Q2: How can I prevent contamination of my samples and system?

A2: Proactive measures are key to preventing contamination. Implement the following best practices in your laboratory workflow:

  • Use high-purity, LC-MS grade solvents and reagents.

  • Whenever possible, use glass or certified low-extractable polypropylene labware.

  • Avoid washing glassware intended for mass spectrometry with detergents. Rinse thoroughly with high-purity water followed by an organic solvent.

  • Wear powder-free nitrile gloves and change them frequently.

  • Keep samples and solvent bottles covered to prevent contamination from airborne particles.

  • Dedicate specific sets of glassware and pipettes for mass spectrometry work.

Q3: What type of solid-phase extraction (SPE) is recommended for this compound?

A3: For the extraction and purification of long-chain acyl-CoAs like this compound from biological matrices, a mixed-mode solid-phase extraction (SPE) is often effective. Polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) are a good choice as they can retain a wide range of compounds and are effective at removing salts and other interferences.

Q4: What are the characteristic mass spectral features of this compound?

A4: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate portion of the coenzyme A molecule. This neutral loss is a valuable diagnostic tool for identifying acyl-CoAs in complex mixtures.

Data Presentation

The following table summarizes the expected quantitative improvements in signal-to-noise (S/N) ratio for polyunsaturated fatty acyl-CoA analysis when applying various noise reduction and signal enhancement techniques. The values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

TechniqueBaseline S/NS/N with TechniqueFold Improvement (Approx.)Reference/Rationale
Sample Preparation
Protein Precipitation1015-251.5 - 2.5Simple but less effective at removing interferences.
Liquid-Liquid Extraction (LLE)1030-503 - 5More effective at removing polar interferences.
Solid-Phase Extraction (SPE) with C181050-805 - 8Good for general cleanup of lipids.
Solid-Phase Extraction (SPE) with Polymeric Sorbent (e.g., HLB)1070-1207 - 12Provides enhanced retention and cleanup for a broader range of analytes, including acyl-CoAs. Polymeric HLB cartridges have been shown to increase sensitivity for some PUFAs by 40-50% compared to C18.
LC-MS Parameters
Use of High-Purity Solvents2040-602 - 3Substituting solvents with lower levels of contaminants can result in >2.5-fold increases in peak area for some lipids.[1][3]
Optimized Mobile Phase Additives (e.g., Ammonium Acetate)3060-902 - 3Enhances ionization efficiency for acyl-CoAs.
Scheduled Reaction Monitoring (SRM)50150-2503 - 5Increases specificity and reduces background by only monitoring for specific precursor-product ion transitions.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Biological Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Homogenization buffer: 100 mM KH2PO4, pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN), LC-MS grade

  • SPE cartridges: Oasis HLB, 1 cc, 30 mg (or equivalent)

  • SPE Conditioning Solvent: Methanol (B129727), LC-MS grade

  • SPE Equilibration Solvent: Ultrapure water

  • SPE Wash Solvent: 5% Methanol in water

  • SPE Elution Solvent: Acetonitrile

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add 1 mL of ice-cold homogenization buffer and homogenize thoroughly using a glass homogenizer on ice.

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Add 2 mL of acetonitrile to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

    • Equilibration: Equilibrate the cartridge by passing 1 mL of ultrapure water.

    • Loading: Load the supernatant from the extraction step onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute the acyl-CoAs with 1 mL of acetonitrile.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Mandatory Visualization

Signaling Pathway of this compound in Omega-3 Fatty Acid Metabolism

omega3_pathway cluster_enzymes Enzymatic Conversions ALA α-Linolenic Acid (ALA) (18:3, n-3) SDA Stearidonic Acid (SDA) (18:4, n-3) ALA->SDA  e1 ETA This compound (ETA-CoA, 20:4, n-3) SDA->ETA  e2 EPA Eicosapentaenoyl-CoA (EPA-CoA) (20:5, n-3) ETA->EPA  e3 DPA Docosapentaenoyl-CoA (DPA-CoA) (22:5, n-3) EPA->DPA  e4 Eicosanoids Anti-inflammatory Eicosanoids EPA->Eicosanoids  e6 DHA Docosahexaenoyl-CoA (DHA-CoA) (22:6, n-3) DPA->DHA  e5 e1 Δ6-Desaturase e2 Elongase e3 Δ5-Desaturase e4 Elongase e5 Δ6-Desaturase (in peroxisome) e6 COX, LOX

Caption: Metabolic pathway of omega-3 fatty acids, highlighting the role of this compound.

Experimental Workflow for Reducing Background Noise

troubleshooting_workflow start High Background Noise Observed q1 Inject Blank Gradient start->q1 system_issue Contamination in LC-MS System or Solvents q1->system_issue Noise Persists sample_issue Contamination from Sample Preparation q1->sample_issue Noise Reduced clean_system 1. Use High-Purity Solvents 2. Flush System 3. Clean Ion Source system_issue->clean_system optimize_prep 1. Use Glass/PP Labware 2. Optimize SPE/LLE 3. Avoid Detergents sample_issue->optimize_prep reanalyze Re-analyze Sample clean_system->reanalyze optimize_prep->reanalyze

Caption: A logical workflow for troubleshooting high background noise in mass spectrometry analysis.

References

best practices for storing (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common experimental issues, and offer detailed protocols for the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C. Many suppliers provide the compound as a crystalline solid or in an organic solvent. If provided in a solvent, it should also be stored at -20°C.

Q2: How stable is this compound in aqueous solutions?

A2: Aqueous solutions of polyunsaturated acyl-CoAs, including this compound, are not stable for long periods. It is highly recommended to prepare aqueous solutions fresh on the day of use. Storing aqueous solutions, even at low temperatures, can lead to hydrolysis and degradation of the compound.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is typically soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide. For aqueous buffers, it is recommended to first dissolve the compound in a small amount of organic solvent and then dilute it with the aqueous buffer. The final concentration of the organic solvent in the assay should be minimized to avoid affecting enzyme activity.

Q4: What are the signs of degradation of this compound?

A4: Degradation can be observed as a decrease in biological activity in your experiments, such as a lower than expected rate in an enzymatic assay. Visually, you might observe precipitation or a change in the color of the solution. Analytically, degradation can be confirmed by techniques like HPLC or mass spectrometry, which would show the appearance of new peaks corresponding to breakdown products.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or No Activity in Enzymatic Assays

  • Question: I am using this compound in an enzymatic assay, but I am seeing either no activity or highly variable results. What could be the problem?

  • Answer:

    • Substrate Degradation: As mentioned in the FAQs, this compound is unstable in aqueous solutions. Ensure that you are preparing the substrate solution fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Improper Storage: Verify that the solid compound has been consistently stored at -20°C. Exposure to higher temperatures, light, or air can lead to oxidation and degradation.

    • Incorrect Concentration: Double-check your calculations for the substrate concentration. Pipetting errors, especially with small volumes, can lead to significant variations.

    • Solvent Effects: If you are using an organic solvent to dissolve the substrate, ensure the final concentration in your assay is low enough not to inhibit your enzyme. Run a solvent control to check for any inhibitory effects.

    • Critical Micelle Concentration (CMC): At high concentrations, acyl-CoAs can form micelles, which may affect their availability to the enzyme. Determine the CMC of your substrate under your experimental conditions if you suspect this might be an issue.

Issue 2: High Background Signal in Peroxidation Assays

  • Question: I am studying lipid peroxidation using this compound and observing a high background signal in my negative controls. What could be the cause?

  • Answer:

    • Auto-oxidation: Polyunsaturated fatty acyl-CoAs are susceptible to auto-oxidation when exposed to air and light. Prepare solutions in deoxygenated buffers and handle them under an inert gas (like argon or nitrogen) if possible. Minimize exposure to light by using amber vials and covering your experimental setup.

    • Contaminants in Reagents: Metal ions can catalyze lipid peroxidation. Ensure that your buffers and water are of high purity and consider using chelating agents like EDTA if appropriate for your assay.

    • Improper Handling: Avoid vigorous vortexing, which can introduce oxygen into the solution and promote oxidation. Gentle mixing is recommended.

Parameter Recommendation Rationale
Storage Temperature (Solid) -20°CMinimizes chemical degradation and oxidation.
Storage (Aqueous Solution) Prepare fresh, use within one dayProne to hydrolysis and degradation.
Solvent for Stock Solution Ethanol, DMSO, DMFGood solubility and can be stored at -20°C.
Handling of Solutions Minimize air/light exposure, gentle mixingPrevents auto-oxidation of the polyunsaturated acyl chain.
Assay Buffer High purity, consider deoxygenationReduces the risk of metal-catalyzed oxidation.

Experimental Protocols

Protocol: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol provides a general method for measuring the activity of an acyl-CoA synthetase using this compound as a substrate.

Materials:

  • This compound

  • Purified Acyl-CoA Synthetase

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Detection Reagent (e.g., a fluorescent probe that reacts with the product)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • Prepare working solutions of ATP, CoA, and MgCl₂ in the assay buffer.

    • Prepare the enzyme solution to the desired concentration in the assay buffer.

    • Prepare the detection reagent according to the manufacturer's instructions.

  • Assay Reaction:

    • In a 96-well plate, add the following components in order:

      • Assay Buffer

      • ATP solution

      • CoA solution

      • MgCl₂ solution

      • This compound solution

    • Initiate the reaction by adding the enzyme solution to each well.

    • Include appropriate controls:

      • No Enzyme Control: Replace the enzyme solution with the assay buffer.

      • No Substrate Control: Replace the this compound solution with the solvent used for the stock solution.

  • Incubation and Detection:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time.

    • Stop the reaction (if necessary for the detection method).

    • Add the detection reagent to each well.

    • Incubate as required by the detection reagent.

    • Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from the no-enzyme control) from the experimental values.

    • Calculate the enzyme activity based on a standard curve if applicable.

Signaling Pathways and Workflows

Ferroptosis Signaling Pathway

This compound is a key precursor for the synthesis of phospholipids (B1166683) containing polyunsaturated fatty acids (PUFA-PLs). These PUFA-PLs are highly susceptible to lipid peroxidation, a central event in ferroptosis, an iron-dependent form of regulated cell death. The diagram below illustrates the involvement of this compound in this pathway.

Ferroptosis_Pathway cluster_synthesis PUFA-PL Synthesis cluster_peroxidation Lipid Peroxidation cluster_defense Cellular Defense PUFA (8Z,11Z,14Z,17Z)- Icosatetraenoic Acid ACSL4 ACSL4 PUFA->ACSL4 CoA Icosatetraenoyl_CoA (8Z,11Z,14Z,17Z)- Icosatetraenoyl-CoA ACSL4->Icosatetraenoyl_CoA LPCAT3 LPCAT3 Icosatetraenoyl_CoA->LPCAT3 PUFA_PL PUFA- Phospholipid LPCAT3->PUFA_PL LOX LOX PUFA_PL->LOX Fe2+ Lipid_Peroxides Lipid Peroxides LOX->Lipid_Peroxides GPX4 GPX4 Lipid_Peroxides->GPX4 Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols GPX4->Ferroptosis

Caption: Role of this compound in Ferroptosis.

Experimental Workflow for Acyl-CoA Synthetase Assay

The following diagram outlines the logical flow of the experimental protocol described above.

Assay_Workflow Start Start Prep Prepare Reagents (Substrate, Enzyme, Buffers) Start->Prep Setup Set up Assay Plate (including controls) Prep->Setup Initiate Initiate Reaction (Add Enzyme) Setup->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Detect Add Detection Reagent & Measure Signal Incubate->Detect Analyze Analyze Data Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro Acyl-CoA Synthetase Assay.

Validation & Comparative

Comparative Guide to the Validation of a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Quantification of (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel UHPLC-MS/MS analytical method for the quantification of (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA against a standard High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The data presented herein is based on established performance characteristics for the analysis of long-chain fatty acyl-CoAs and serves to highlight the key advantages of the new method.[1][2][3]

Introduction to this compound Analysis

This compound, also known as arachidonoyl-CoA, is a critical intermediate in the metabolism of essential fatty acids and a precursor to a wide range of bioactive lipid mediators, including eicosanoids.[4][5][6] Accurate and precise quantification of this molecule is crucial for understanding its role in various physiological and pathological processes. This guide details the validation of a new analytical method designed to offer superior sensitivity and throughput compared to existing techniques.

Data Presentation: Performance Characteristics

The validation of the novel UHPLC-MS/MS method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[7][8][9][10][11] The following table summarizes the key performance characteristics of the new method in comparison to a traditional HPLC-MS/MS alternative.

Validation Parameter Novel UHPLC-MS/MS Method Alternative HPLC-MS/MS Method Acceptance Criteria (ICH/FDA)
Specificity / Selectivity No significant interference observed at the retention time of the analyte and internal standard.Minor interferences from matrix components observed.No significant interfering peaks at the retention time of the analyte and IS.
Linearity (r²) > 0.998> 0.995r² ≥ 0.99
Range 0.1 - 100 ng/mL0.5 - 100 ng/mLDefined by the linear range with acceptable accuracy and precision.
Accuracy (% Bias) Within ± 5%Within ± 10%± 15% (± 20% for LLOQ)
Precision (% CV) < 8% (Repeatability & Intermediate)< 12% (Repeatability & Intermediate)≤ 15% (≤ 20% for LLOQ)
Limit of Detection (LOD) 0.03 ng/mL0.15 ng/mLSignal-to-Noise ratio ≥ 3
Limit of Quantitation (LOQ) 0.1 ng/mL0.5 ng/mLSignal-to-Noise ratio ≥ 10; with acceptable accuracy and precision.
Recovery (%) 85 - 95%80 - 90%Consistent, precise, and reproducible.
Matrix Effect Minimal (< 10% CV)Moderate (15-20% CV)Consistent and reproducible with CV ≤ 15%.
Stability (Freeze-Thaw, Short-Term, Long-Term) Stable under tested conditions.Stable under tested conditions.Analyte concentration within ±15% of nominal concentration.
Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

1. Specificity and Selectivity

  • Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma, tissue homogenate) from at least six different sources to identify potential interferences.

    • Analyze blank matrix samples spiked with the internal standard (IS) to ensure no matrix components co-elute and interfere with the IS.

    • Analyze blank matrix samples spiked with this compound at the Lower Limit of Quantitation (LLOQ) to ensure the analyte peak is identifiable and free from significant interference.

2. Linearity and Range

  • Objective: To establish the relationship between the instrument response and the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of calibration standards by spiking known concentrations of this compound into the biological matrix. A minimum of six non-zero concentration levels should be used.

    • Analyze the calibration standards in triplicate.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (r²).

3. Accuracy and Precision

  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.

    • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

    • Calculate the accuracy as the percentage of the measured concentration to the nominal concentration (%Bias) and the precision as the coefficient of variation (%CV).

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Protocol:

    • LOD: Determined as the concentration that yields a signal-to-noise ratio of at least 3.

    • LOQ: The lowest concentration on the calibration curve that can be quantified with a precision (%CV) of ≤ 20% and an accuracy (%Bias) within ± 20%.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of the new analytical method.

Caption: Workflow for the validation of the new analytical method.

Signaling Pathway

This diagram shows the central role of this compound (Arachidonoyl-CoA) in the biosynthesis of eicosanoids.

G AA Arachidonic Acid ACSL Acyl-CoA Synthetase AA->ACSL ACoA (8Z,11Z,14Z,17Z)- icosatetraenoyl-CoA COX Cyclooxygenase (COX) ACoA->COX LOX Lipoxygenase (LOX) ACoA->LOX CYP450 Cytochrome P450 ACoA->CYP450 ACSL->ACoA Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes HETEs HETEs LOX->HETEs CYP450->HETEs EETs EETs CYP450->EETs

Caption: Biosynthesis of eicosanoids from arachidonoyl-CoA.

References

Navigating the Specificity Challenge: A Guide to Putative Antibody Cross-Reactivity with (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA, a critical aspect of immunoassay development is understanding the potential for antibody cross-reactivity. This guide addresses the current landscape of available data and provides a framework for assessing the specificity of antibodies targeting this particular fatty acyl-CoA.

Currently, a comprehensive search of publicly available scientific literature and commercial antibody databases reveals a significant gap: there is no readily available data on the cross-reactivity of antibodies specifically raised against this compound. The existing research predominantly focuses on the enzymatic synthesis and substrate specificity of acyl-CoA synthetases, the enzymes responsible for the production of these molecules. While informative about the enzymes themselves, this body of work does not provide direct insights into the binding characteristics of antibodies.

This lack of specific data necessitates a predictive approach to understanding potential cross-reactivity. By examining the structural similarities between this compound and other endogenous acyl-CoAs, we can anticipate which molecules are most likely to be recognized by a hypothetical antibody.

Potential Cross-Reactants with this compound

The primary candidates for cross-reactivity with an antibody targeting this compound would be other long-chain polyunsaturated fatty acyl-CoAs. The key determinants of antibody recognition will be the acyl chain length, the number and position of the double bonds, and the conformation of the CoA moiety.

A table summarizing potential cross-reactants is presented below, based on structural similarity. It is important to note that without experimental data, the degree of cross-reactivity remains theoretical.

Potential Cross-Reactant Acyl Chain Structure Key Structural Differences from this compound Rationale for Potential Cross-Reactivity
Arachidonoyl-CoA20:4 (Δ5,8,11,14)Different position of the first double bond.Same chain length and number of double bonds. High structural similarity.
Eicosapentaenoyl-CoA (EPA-CoA)20:5 (Δ5,8,11,14,17)Additional double bond at the n-3 position.Same chain length and shares four double bond positions.
Dihomo-γ-linolenoyl-CoA (DGLA-CoA)20:3 (Δ8,11,14)One fewer double bond.Shares three double bond positions and the same chain length.
Docosahexaenoyl-CoA (DHA-CoA)22:6 (Δ4,7,10,13,16,19)Longer acyl chain and different double bond positions.Also a long-chain polyunsaturated fatty acyl-CoA, potential for some recognition.
Linoleoyl-CoA18:2 (Δ9,12)Shorter acyl chain and fewer double bonds.Less likely to cross-react, but possible if the antibody recognizes a common epitope.

Experimental Workflow for Assessing Antibody Specificity

For researchers aiming to develop or validate an antibody against this compound, a rigorous experimental workflow is essential to determine its cross-reactivity profile. The following diagram outlines a recommended approach.

experimental_workflow cluster_synthesis Antigen Preparation cluster_immunization Antibody Production cluster_validation Specificity Validation cluster_elisa_details Competitive ELISA Protocol antigen_synthesis Synthesis of (8Z,11Z,14Z,17Z)- icosatetraenoyl-CoA Hapten carrier_conjugation Conjugation to Carrier Protein (e.g., KLH, BSA) antigen_synthesis->carrier_conjugation immunization Immunization of Host Animal carrier_conjugation->immunization screening Screening of Hybridomas or Phage Display Library immunization->screening purification Antibody Purification screening->purification elisa Competitive ELISA purification->elisa spr Surface Plasmon Resonance (SPR) purification->spr western_blot Western Blot (if applicable) purification->western_blot elisa_steps 1. Coat plate with antigen. 2. Incubate with antibody pre-mixed with competitor acyl-CoAs. 3. Add secondary antibody and substrate. 4. Measure signal inhibition to determine IC50. elisa->elisa_steps

Figure 1. A generalized experimental workflow for the production and validation of antibodies targeting this compound.

Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a robust method for quantifying the cross-reactivity of an antibody against various analogs.

Materials:

  • 96-well microtiter plates

  • This compound conjugated to a carrier protein (e.g., BSA) for coating

  • Primary antibody against this compound

  • A panel of potential cross-reactants (e.g., arachidonoyl-CoA, EPA-CoA, DGLA-CoA)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound-BSA conjugate at a predetermined optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition:

    • Prepare serial dilutions of the competitor acyl-CoAs (including the target analyte as a positive control) in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the competitor for 1-2 hours at room temperature.

  • Incubation: Transfer the antibody-competitor mixtures to the washed and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a sufficient color change is observed.

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Construct a standard curve by plotting the percentage of inhibition against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that causes 50% inhibition of the antibody binding to the coated antigen) is then determined for each tested compound. The cross-reactivity is typically calculated as:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competitor) x 100

Signaling Pathway Context

The specificity of antibodies targeting this compound is crucial for accurately dissecting its role in various metabolic and signaling pathways. The diagram below illustrates the central position of fatty acyl-CoAs in cellular metabolism.

signaling_pathway FattyAcids Free Fatty Acids (e.g., (8Z,11Z,14Z,17Z)-Icosatetraenoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthetase IcosatetraenoylCoA This compound AcylCoA_Synthetase->IcosatetraenoylCoA BetaOxidation β-Oxidation (Energy Production) IcosatetraenoylCoA->BetaOxidation LipidSynthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) IcosatetraenoylCoA->LipidSynthesis ProteinAcylation Protein Acylation IcosatetraenoylCoA->ProteinAcylation

Figure 2. Simplified diagram showing the central role of this compound in fatty acid metabolism.

comparative analysis of (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA levels in different species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific acyl-CoA species is crucial for understanding metabolic pathways and identifying potential therapeutic targets. This guide provides a framework for the comparative analysis of (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA, a key intermediate in omega-3 fatty acid metabolism. Due to a lack of readily available direct comparative data across different species in published literature, this guide focuses on the experimental protocols and analytical methods required to generate such data.

Metabolic Significance of this compound

This compound is the activated form of (8Z,11Z,14Z,17Z)-icosatetraenoic acid, an omega-3 polyunsaturated fatty acid. The conversion of the fatty acid to its CoA ester is a critical step that precedes its entry into various metabolic pathways, including elongation and desaturation to form longer-chain omega-3 fatty acids like docosahexaenoic acid (DHA), or its incorporation into complex lipids. Understanding the tissue and species-specific levels of this acyl-CoA can provide insights into the regulation of omega-3 fatty acid metabolism and its impact on health and disease.

Quantitative Data Summary

As of this review, comprehensive, directly comparable quantitative data for this compound levels across different species are not available in a centralized format in the scientific literature. To facilitate future comparative studies, a standardized approach to data presentation is recommended. The following table structure is proposed for summarizing experimentally determined concentrations of this compound.

SpeciesTissue/Cell TypeThis compound Level (nmol/g tissue or nmol/mg protein)Method of QuantificationReference
[e.g., Mus musculus][e.g., Liver][Insert Value][e.g., LC-MS/MS][Citation]
[e.g., Danio rerio][e.g., Brain][Insert Value][e.g., LC-MS/MS][Citation]
[e.g., Drosophila melanogaster][e.g., Whole Body][Insert Value][e.g., LC-MS/MS][Citation]

Experimental Protocols

The accurate quantification of long-chain acyl-CoAs like this compound from biological samples is a multi-step process that requires careful optimization. Below is a detailed, generalized methodology based on established protocols for long-chain acyl-CoA analysis.[1][2][3][4]

1. Sample Preparation and Acyl-CoA Extraction

  • Tissue Homogenization:

    • Excise tissue samples and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Weigh the frozen tissue (typically 50-100 mg).

    • Homogenize the frozen tissue in a pre-chilled glass homogenizer with 1-2 mL of an ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).[1]

    • To improve recovery, the extraction solvent can be supplemented with an acyl-CoA-binding protein.[2]

  • Solvent Extraction:

    • Add 2 volumes of 2-propanol to the homogenate and re-homogenize.[1]

    • Add acetonitrile (B52724) to the homogenate to precipitate proteins and extract acyl-CoAs.[1]

    • Vortex the mixture vigorously and centrifuge at a low speed to separate the phases.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition an SPE cartridge (e.g., C18 or a specialized oligonucleotide purification column) according to the manufacturer's instructions.[1]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a low-organic-content solvent to remove polar impurities.

    • Elute the acyl-CoAs with a high-organic-content solvent (e.g., 2-propanol or methanol).[1]

    • Dry the eluate under a stream of nitrogen gas.

2. Quantification by LC-MS/MS

  • Sample Reconstitution:

    • Reconstitute the dried acyl-CoA extract in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of acid (e.g., acetic or formic acid) to improve ionization.

  • Liquid Chromatography (LC) Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a binary solvent gradient system for separation. A typical system would be:

    • The gradient should be optimized to achieve good separation of this compound from other acyl-CoA species.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Utilize a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Perform detection using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • The MRM transition for this compound would be based on its precursor ion (the molecular weight of the molecule) and a specific fragment ion.

Signaling Pathway and Experimental Workflow Visualization

To aid in the understanding of the metabolic context and the analytical procedure, the following diagrams are provided.

cluster_0 Omega-3 Fatty Acid Elongation and Desaturation ALA α-Linolenic Acid (18:3, n-3) SDA Stearidonic Acid (18:4, n-3) ALA->SDA Δ6-desaturase ETA Eicosatetraenoic Acid (20:4, n-3) (8Z,11Z,14Z,17Z) SDA->ETA Elongase EPA Eicosapentaenoic Acid (20:5, n-3) ETA->EPA Δ5-desaturase DPA Docosapentaenoic Acid (22:5, n-3) EPA->DPA Elongase DHA Docosahexaenoic Acid (22:6, n-3) DPA->DHA Δ4-desaturase (via 24:6, n-3) cluster_1 Experimental Workflow for this compound Quantification Tissue 1. Tissue Sample Collection (Rapid Freezing) Homogenization 2. Homogenization (in Extraction Buffer) Tissue->Homogenization Extraction 3. Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Purification 4. Solid-Phase Extraction (Purification) Extraction->Purification Analysis 5. LC-MS/MS Analysis (Quantification) Purification->Analysis Data 6. Data Analysis Analysis->Data

References

Unveiling the Molecular Identity of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA: A Comparative Guide to Tandem MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of bioactive lipids such as (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA is paramount for advancing our understanding of cellular signaling and for the development of targeted therapeutics. This guide provides a comprehensive comparison of tandem mass spectrometry (MS) for the identification of this polyunsaturated acyl-coenzyme A (CoA) and explores alternative analytical techniques, supported by experimental data and detailed protocols.

(8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA, an isomer of the more common arachidonoyl-CoA (C20:4, n-6), plays a crucial role in various metabolic pathways. Its unambiguous identification is critical, and tandem mass spectrometry has emerged as a powerful tool for this purpose. This guide will delve into the characteristic fragmentation patterns observed in tandem MS analysis and compare this technique with other methods that provide complementary structural information.

Tandem Mass Spectrometry: A Powerful Tool for Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the sensitive and specific identification of acyl-CoA molecules. In positive ion electrospray ionization mode, (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA, with a monoisotopic mass of 1053.3448739507 Da, exhibits a characteristic fragmentation pattern dominated by the Coenzyme A moiety.

Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) typically results in two major product ions. A neutral loss of 507.0 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is a hallmark of acyl-CoA fragmentation. Additionally, a prominent fragment ion is observed at an m/z of 428, representing the pantetheine-3'-phosphoadenosine portion of the CoA molecule. While these fragments confirm the presence of an acyl-CoA, further structural information about the polyunsaturated fatty acyl chain can be gleaned from other lower abundance fragment ions.

Quantitative Data Summary

The table below summarizes the expected key ions for the identification of this compound by tandem MS.

Precursor Ion (m/z)Product Ion (m/z)DescriptionRelative Abundance
1054.3522 ([M+H]⁺)547.3565[M+H - 507]⁺: Resulting from the neutral loss of the 3'-phosphoadenosine diphosphate moiety.High
1054.3522 ([M+H]⁺)428.0371[CoA - H]⁺: Pantetheine-3'-phosphoadenosine fragment.High
1054.3522 ([M+H]⁺)VariousFragments from the fatty acyl chain (indicative of double bond positions).Low to Medium

Experimental Protocols

A robust and reproducible experimental protocol is essential for the successful identification of this compound.

Sample Preparation
  • Extraction: Acyl-CoAs are extracted from biological samples using a solvent mixture, typically containing an organic solvent (e.g., acetonitrile (B52724) or isopropanol) and an acidic aqueous buffer to precipitate proteins and preserve the integrity of the acyl-CoA esters.

  • Solid-Phase Extraction (SPE): The extract is further purified using a C18 SPE cartridge to remove interfering substances and concentrate the acyl-CoAs.

  • Reconstitution: The purified acyl-CoAs are reconstituted in a solvent compatible with the LC-MS system, often a mixture of water and acetonitrile with a small amount of acid (e.g., formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatography: Reversed-phase liquid chromatography is typically employed for the separation of acyl-CoAs. A C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile with an ion-pairing agent or an acid modifier is commonly used.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI) is the preferred method for the analysis of acyl-CoAs.

    • MS1: A full scan in the MS1 stage is performed to detect the precursor ion of this compound at m/z 1054.3522.

    • MS2 (Tandem MS): The precursor ion is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed in the second stage of the mass spectrometer.

Comparison with Alternative Methods

While tandem MS is highly effective for confirming the acyl-CoA class and the fatty acyl chain length and degree of unsaturation, alternative and complementary techniques can provide more detailed structural information, particularly regarding the precise location of the double bonds.

MethodPrincipleAdvantagesDisadvantages
Tandem MS (CID) Fragmentation of the precursor ion by collision with an inert gas.High sensitivity and specificity for acyl-CoA identification.Limited fragmentation of the fatty acyl chain, making precise double bond localization challenging.
Ultraviolet Photodissociation (UVPD) Fragmentation of the precursor ion using ultraviolet photons.Provides extensive fragmentation of the fatty acyl chain, allowing for unambiguous localization of double bonds.Requires specialized instrumentation; may not be as widely available as CID.
Derivatization followed by MS Chemical modification of the double bonds to yield characteristic fragments upon MS analysis.Enables precise determination of double bond positions.Requires additional sample preparation steps, which can be time-consuming and may introduce artifacts.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation of acyl-CoAs by HPLC and detection based on the absorbance of the adenine (B156593) moiety at ~260 nm.A more established and widely available technique.Lower sensitivity and specificity compared to MS; does not provide structural information beyond retention time.

Visualizing the Workflow and Pathways

To better illustrate the experimental process and the context of this compound's function, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation extraction Extraction of Acyl-CoAs spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Reconstitution spe->reconstitution lc Liquid Chromatography Separation reconstitution->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms precursor Precursor Ion Selection (m/z 1054.35) ms->precursor fragmentation Fragmentation Analysis (Neutral Loss 507, m/z 428) precursor->fragmentation identification Identity Confirmation fragmentation->identification

Caption: Experimental workflow for the identification of this compound.

signaling_pathway PUFA Polyunsaturated Fatty Acids (e.g., (8Z,11Z,14Z,17Z)-eicosatetraenoic acid) AcylCoA_Synthetase Acyl-CoA Synthetase PUFA->AcylCoA_Synthetase Target_AcylCoA This compound AcylCoA_Synthetase->Target_AcylCoA Metabolic_Pathways Further Metabolic Pathways (e.g., fatty acid elongation, desaturation, lipid synthesis) Target_AcylCoA->Metabolic_Pathways Signaling_Molecules Bioactive Signaling Molecules Metabolic_Pathways->Signaling_Molecules

Caption: Simplified metabolic context of this compound.

A Comparative Guide to (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA and Other Omega-3 Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA, an important intermediate in the omega-3 fatty acid metabolic pathway, with other key omega-3 acyl-CoAs, primarily eicosapentaenoyl-CoA (EPA-CoA) and docosahexaenoyl-CoA (DHA-CoA). The information presented herein is based on established metabolic pathways and functional characteristics of their downstream lipid mediators, supported by relevant experimental methodologies.

Structural and Metabolic Differentiation

This compound, also known as eicosatetraenoyl-CoA (20:4n-3), is structurally distinct from EPA-CoA (20:5n-3) and DHA-CoA (22:6n-3) in its degree of unsaturation and carbon chain length. These structural differences are the primary determinants of their distinct metabolic fates and biological activities.

This compound serves as the immediate precursor for EPA-CoA through the enzymatic action of delta-5-desaturase. This positions it as a critical juncture in the biosynthesis of long-chain omega-3 polyunsaturated fatty acids (PUFAs). In contrast, EPA-CoA can be further elongated and desaturated to form DHA-CoA, highlighting a sequential metabolic relationship.

Table 1: Comparison of Key Omega-3 Acyl-CoAs
FeatureThis compoundEicosapentaenoyl-CoA (EPA-CoA)Docosahexaenoyl-CoA (DHA-CoA)
Fatty Acyl Chain Eicosatetraenoic acid (ETA)Eicosapentaenoic acid (EPA)Docosahexaenoic acid (DHA)
Chemical Formula C41H62N7O17P3S[1]C41H60N7O17P3SC43H62N7O17P3S
Molecular Weight 1049.959 Da[1]~1047.94 g/mol ~1073.96 g/mol
Carbon Chain:Double Bonds 20:4 (n-3)20:5 (n-3)22:6 (n-3)
Key Metabolic Role Intermediate; Precursor to EPA-CoAPrecursor to DHA-CoA and bioactive lipid mediators (e.g., resolvins of the E-series)Major structural component of cell membranes; precursor to bioactive lipid mediators (e.g., resolvins of the D-series, protectins, and maresins)
Primary Biosynthetic Enzyme Elongation of Stearidonic acid (18:4n-3)Delta-5-desaturation of this compound[2]Elongation and desaturation of EPA

Metabolic Pathways and Enzyme Specificity

The differentiation between these omega-3 acyl-CoAs is fundamentally rooted in the specificity of the enzymes within the fatty acid elongation and desaturation pathways.

Omega3_Metabolism cluster_products Bioactive Lipid Mediators Stearidonoyl-CoA (18:4n-3) Stearidonoyl-CoA (18:4n-3) ETA-CoA (20:4n-3) ETA-CoA (20:4n-3) Stearidonoyl-CoA (18:4n-3)->ETA-CoA (20:4n-3) Elongase EPA-CoA (20:5n-3) EPA-CoA (20:5n-3) ETA-CoA (20:4n-3)->EPA-CoA (20:5n-3) Δ5-Desaturase DPA-CoA (22:5n-3) DPA-CoA (22:5n-3) EPA-CoA (20:5n-3)->DPA-CoA (22:5n-3) Elongase Resolvins (E-series) Resolvins (E-series) EPA-CoA (20:5n-3)->Resolvins (E-series) DHA-CoA (22:6n-3) DHA-CoA (22:6n-3) DPA-CoA (22:5n-3)->DHA-CoA (22:6n-3) Δ6-Desaturase & β-oxidation Resolvins (D-series), Protectins, Maresins Resolvins (D-series), Protectins, Maresins DHA-CoA (22:6n-3)->Resolvins (D-series), Protectins, Maresins

Caption: Biosynthetic pathway of long-chain omega-3 acyl-CoAs.

Functional Differences Based on Downstream Mediators

The primary functional distinctions between these acyl-CoAs arise from the distinct biological activities of their downstream metabolites. While this compound is primarily a metabolic intermediate, EPA-CoA and DHA-CoA are precursors to potent signaling molecules.

  • EPA-derived mediators , such as resolvins of the E-series, have well-documented anti-inflammatory properties[2].

  • DHA-derived mediators , including resolvins of the D-series, protectins, and maresins, are also potent anti-inflammatory and pro-resolving molecules, and they play a crucial role in neuroprotection and vision[6][7].

The differential production of these lipid mediators from EPA and DHA contributes to their distinct therapeutic effects observed in various studies.

Experimental Protocols

To facilitate further research and direct comparison of these omega-3 acyl-CoAs, detailed methodologies for key experiments are provided below.

Measurement of Acyl-CoA Synthetase Activity

This protocol is adapted from established radiometric assays to determine the activity of long-chain fatty acyl-CoA synthetases.

Objective: To measure the rate of formation of a specific omega-3 acyl-CoA from its corresponding fatty acid.

Materials:

  • Cell lysates or purified enzyme

  • ATP, Coenzyme A (CoA), MgCl2

  • Radiolabeled omega-3 fatty acid (e.g., [14C]-(8Z,11Z,14Z,17Z)-eicosatetraenoic acid) bound to bovine serum albumin (BSA)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Organic solvents for extraction (e.g., Dole's reagent: isopropanol:heptane:1M H2SO4, 40:10:1)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, CoA, and MgCl2.

  • Initiate the reaction by adding the cell lysate or purified enzyme and the radiolabeled fatty acid-BSA complex.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the organic extraction solvent.

  • Separate the aqueous and organic phases by centrifugation. The radiolabeled acyl-CoA will partition to the aqueous phase, while the unreacted fatty acid remains in the organic phase.

  • Quantify the amount of radiolabeled acyl-CoA in the aqueous phase using scintillation counting.

  • Calculate enzyme activity based on the rate of product formation.

Acyl_CoA_Synthetase_Assay cluster_workflow Experimental Workflow Reaction Setup Reaction Mixture: - Lysate/Enzyme - Radiolabeled Fatty Acid - ATP, CoA, MgCl2 Incubation 37°C Reaction Setup->Incubation Reaction Termination & Extraction Add Organic Solvent Incubation->Reaction Termination & Extraction Phase Separation Centrifugation Reaction Termination & Extraction->Phase Separation Quantification Scintillation Counting of Aqueous Phase Phase Separation->Quantification

Caption: Workflow for Acyl-CoA Synthetase Activity Assay.

Lipid Mediator Profiling by LC-MS/MS

This protocol provides a general framework for the targeted analysis of lipid mediators derived from different omega-3 acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To identify and quantify the array of lipid mediators produced from a specific omega-3 acyl-CoA.

Materials:

  • Cell culture supernatants or biological tissue samples

  • Internal standards (deuterated lipid mediators)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., QTRAP)

  • Solvents for extraction and chromatography (e.g., methanol (B129727), acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation: Spike samples with internal standards.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol and then water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the lipid mediators with an organic solvent (e.g., methanol or ethyl acetate).

  • LC-MS/MS Analysis:

    • Reconstitute the dried eluate in an appropriate solvent.

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipid mediators using a suitable chromatography gradient.

    • Detect and quantify the lipid mediators using multiple reaction monitoring (MRM) mode.

  • Data Analysis: Identify and quantify lipid mediators by comparing their retention times and mass transitions to those of authentic standards.

Lipid_Mediator_Profiling cluster_workflow Experimental Workflow Sample Preparation Spike with Internal Standards Solid-Phase Extraction (SPE) Enrichment of Lipid Mediators Sample Preparation->Solid-Phase Extraction (SPE) LC-MS/MS Analysis Separation and Detection Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Analysis Identification and Quantification LC-MS/MS Analysis->Data Analysis

Caption: Workflow for Lipid Mediator Profiling.

Conclusion

This compound is a pivotal but often overlooked intermediate in the omega-3 fatty acid metabolic pathway. Its primary distinction from other omega-3 acyl-CoAs, such as EPA-CoA and DHA-CoA, lies in its position as a precursor and its consequently different metabolic fate. While EPA-CoA and DHA-CoA are direct precursors to a diverse array of potent anti-inflammatory and pro-resolving lipid mediators, the biological significance of this compound is largely defined by its conversion to these more extensively studied downstream molecules. Further research employing direct comparative studies, utilizing the methodologies outlined in this guide, is essential to fully elucidate the unique contributions of each of these omega-3 acyl-CoAs to cellular physiology and pathology.

References

A Comparative Guide to the Biological Activities of (8Z,11Z,14Z,17Z)-Eicosatetraenoyl-CoA and its Free Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the fatty acyl-CoA ester, (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA, and its corresponding free fatty acid, (8Z,11Z,14Z,17Z)-eicosatetraenoic acid (ETA). This document summarizes available experimental data, outlines relevant methodologies, and visualizes key pathways to facilitate a comprehensive understanding of their distinct and overlapping roles in cellular processes.

Executive Summary

(8Z,11Z,14Z,17Z)-eicosatetraenoic acid, an omega-3 polyunsaturated fatty acid, and its activated form, (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA, are pivotal molecules in lipid metabolism and signaling. While the free fatty acid form can act as a substrate for enzymes that produce signaling molecules and can exert effects both locally and systemically, the fatty acyl-CoA ester is primarily an intracellular molecule, serving as a metabolic intermediate and a regulator of intracellular enzymes and transcription factors. Direct comparative studies are limited; however, existing data allows for a substantive comparison of their effects on key enzymatic pathways.

Data Presentation: Comparative Biological Activity

The following tables summarize the known effects of (8Z,11Z,14Z,17Z)-eicosatetraenoic acid and provide an indirect comparison with the activities of other long-chain fatty acyl-CoAs on related enzymatic pathways.

Table 1: Effects on Prostaglandin (B15479496) H Synthase (Cyclooxygenase)

CompoundTarget EnzymeEffectQuantitative DataReference
(8Z,11Z,14Z,17Z)-Eicosatetraenoic AcidProstaglandin H Synthase (in human platelets)InhibitionPotent inhibitor, comparable to EPA. At 10 µM, it significantly lowered thromboxane (B8750289) B2 and 12-hydroxy-5,8,10-heptadecatrienoic acid synthesis.[1]Croset et al., 1999[1]
Palmitoyl-CoA, Stearoyl-CoA, Oleoyl-CoA, Linoleoyl-CoACyclooxygenase (in rabbit platelets)InhibitionShowed inhibitory activity, though weaker than their inhibition of lipoxygenase.Morita et al., 1986
Arachidonoyl-CoACyclooxygenase (in rabbit platelets)Little to no inhibitionWeak inhibitory effect.Morita et al., 1986

Table 2: Effects on 12-Lipoxygenase

CompoundTarget EnzymeEffectQuantitative DataReference
(8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid12-Lipoxygenase (in human platelets)ActivationStrongly stimulated the oxygenation of arachidonic acid.[1]Croset et al., 1999[1]
Palmitoyl-CoA, Stearoyl-CoA, Oleoyl-CoA, Linoleoyl-CoALipoxygenase (in rabbit platelets)InhibitionPotent inhibitors of platelet lipoxygenase activity.Morita et al., 1986
Arachidonoyl-CoALipoxygenase (in rabbit platelets)Little to no inhibitionWeak inhibitory effect.Morita et al., 1986

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Protocol 1: Prostaglandin H Synthase (Cyclooxygenase) Activity Assay

This protocol is adapted from methodologies used to assess the effect of fatty acids on cyclooxygenase activity.

Objective: To determine the inhibitory effect of (8Z,11Z,14Z,17Z)-eicosatetraenoic acid or its CoA ester on Prostaglandin H Synthase (PGHS) activity.

Materials:

  • Washed human platelets or purified PGHS (COX-1 or COX-2)

  • Arachidonic acid (substrate)

  • (8Z,11Z,14Z,17Z)-eicosatetraenoic acid (test compound)

  • (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA (test compound)

  • Indomethacin (positive control for inhibition)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme Immunoassay (EIA) kit for Thromboxane B2 (TxB2) or Prostaglandin E2 (PGE2)

Procedure:

  • Enzyme Preparation: Prepare washed human platelets or use a commercially available purified PGHS enzyme.

  • Reaction Mixture: In a microcentrifuge tube, pre-incubate the enzyme preparation with the test compound ((8Z,11Z,14Z,17Z)-eicosatetraenoic acid or its CoA ester) at various concentrations for a specified time (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Start the reaction by adding arachidonic acid to the mixture.

  • Incubation: Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution containing a high concentration of a non-steroidal anti-inflammatory drug like indomethacin).

  • Quantification of Products: Centrifuge the samples to pellet any precipitates. Analyze the supernatant for the concentration of TxB2 or PGE2 using a specific EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of PGHS activity by the test compound compared to a vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition).

Protocol 2: 12-Lipoxygenase Activity Assay

This protocol is based on methods to measure the activation or inhibition of 12-lipoxygenase.

Objective: To assess the effect of (8Z,11Z,14Z,17Z)-eicosatetraenoic acid or its CoA ester on 12-lipoxygenase activity.

Materials:

  • Washed human platelets or purified 12-lipoxygenase

  • Arachidonic acid (substrate)

  • (8Z,11Z,14Z,17Z)-eicosatetraenoic acid (test compound)

  • (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA (test compound)

  • Baicalein (positive control for inhibition)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Enzyme Preparation: Prepare washed human platelets or use a purified 12-lipoxygenase enzyme.

  • Reaction Mixture: In a reaction tube, combine the enzyme preparation with the reaction buffer. Add the test compound at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the mixture at 37°C for a specified duration (e.g., 10 minutes).

  • Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., a mixture of methanol (B129727) and acetonitrile) and an internal standard. Extract the lipid products using a solid-phase extraction column.

  • Quantification of Products: Evaporate the solvent and reconstitute the sample in the mobile phase. Analyze the production of 12-hydroxyeicosatetraenoic acid (12-HETE) by reverse-phase HPLC with UV detection at 235 nm.

  • Data Analysis: Quantify the amount of 12-HETE produced in the presence of the test compound relative to a control. Determine if the compound activates or inhibits the enzyme and calculate the corresponding EC50 or IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_cell Intracellular Space FFA (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid (Free Fatty Acid) Membrane Cell Membrane FFA->Membrane Transport COX Cyclooxygenase (PGH Synthase) FFA->COX Inhibition LOX 12-Lipoxygenase FFA->LOX Activation ACS Acyl-CoA Synthetase FFA->ACS AcylCoA (8Z,11Z,14Z,17Z)-Eicosatetraenoyl-CoA Intracellular Intracellular Signaling (e.g., PKC, Gene Regulation) AcylCoA->Intracellular Metabolism Lipid Metabolism (β-oxidation, TAG synthesis) AcylCoA->Metabolism Prostaglandins Prostaglandins (e.g., PGH3) COX->Prostaglandins Metabolism HETE 12-Hydroxyeicosatetraenoic Acid (12-HETE) derivatives LOX->HETE Metabolism ACS->AcylCoA Activation

Caption: Comparative signaling pathways of the free fatty acid and its CoA ester.

Experimental_Workflow cluster_PGHS Prostaglandin H Synthase (PGHS) Assay cluster_LOX 12-Lipoxygenase (LOX) Assay PGHS_1 1. Prepare Enzyme (Purified PGHS or Platelets) PGHS_2 2. Pre-incubate with Test Compound PGHS_1->PGHS_2 PGHS_3 3. Add Substrate (Arachidonic Acid) PGHS_2->PGHS_3 PGHS_4 4. Incubate at 37°C PGHS_3->PGHS_4 PGHS_5 5. Terminate Reaction PGHS_4->PGHS_5 PGHS_6 6. Quantify Product (e.g., TxB2) via EIA PGHS_5->PGHS_6 LOX_1 1. Prepare Enzyme (Purified LOX or Platelets) LOX_2 2. Add Test Compound and Substrate LOX_1->LOX_2 LOX_3 3. Incubate at 37°C LOX_2->LOX_3 LOX_4 4. Terminate and Extract LOX_3->LOX_4 LOX_5 5. Quantify Product (12-HETE) via HPLC LOX_4->LOX_5

Caption: Generalized workflow for enzyme activity assays.

References

Evaluating the Purity of Synthetic (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing synthetic (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA, ensuring its purity is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical methodologies for assessing the purity of this crucial polyunsaturated acyl-CoA thioester and compares it with other relevant alternatives.

Introduction to this compound and its Alternatives

This compound is the activated form of (8Z,11Z,14Z,17Z)-icosatetraenoic acid, a C20:4 omega-3 fatty acid. It serves as a substrate in various metabolic pathways, particularly in the biosynthesis of eicosanoids, a class of signaling molecules involved in inflammation and cellular signaling.

For comparative analysis, two other prominent polyunsaturated acyl-CoAs are often considered:

  • Arachidonoyl-CoA (20:4n-6): An isomer of the target compound, this omega-6 fatty acyl-CoA is a primary precursor for a wide range of pro-inflammatory eicosanoids.

  • Eicosapentaenoyl-CoA (20:5n-3): An omega-3 fatty acyl-CoA that gives rise to a distinct series of eicosanoids, often with anti-inflammatory properties.

The purity of these synthetic molecules is critical, as contaminants can significantly impact enzymatic assays and cellular studies. Common impurities may include isomers, oxidized species, and unreacted starting materials from the synthesis process.

Analytical Methodologies for Purity Assessment

The primary methods for evaluating the purity of long-chain polyunsaturated acyl-CoAs are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely accessible technique for purity analysis. The separation is based on the hydrophobicity of the molecules.

Illustrative Purity Comparison by RP-HPLC:

CompoundRetention Time (min)Peak Purity (%)Limit of Detection (LOD) (pmol)
This compound18.5>985
Arachidonoyl-CoA19.2>995
Eicosapentaenoyl-CoA17.8>985
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, allowing for the confident identification and quantification of the target compound and potential impurities.

Illustrative Purity Comparison by LC-MS/MS:

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD) (fmol)
This compound12.31054.5547.550
Arachidonoyl-CoA12.81054.5547.550
Eicosapentaenoyl-CoA11.91052.5545.550

Experimental Protocols

Protocol 1: RP-HPLC-UV Analysis
  • Sample Preparation: Dissolve the synthetic acyl-CoA in an appropriate solvent (e.g., methanol/water, 1:1 v/v) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20-80% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

  • Data Analysis: Integrate the peak area of the main compound and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the synthetic acyl-CoA in 50% acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 or C8 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5-95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: As listed in the LC-MS/MS data table.

    • Collision Energy: Optimized for each compound, typically in the range of 20-40 eV.

  • Data Analysis: Quantify the target compound using a standard curve and identify any potential impurities by their specific mass transitions.

Visualizing Experimental Workflow and Signaling Pathways

To aid in understanding the experimental process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc RP-HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Synthetic Acyl-CoA Sample dissolve Dissolve in Solvent start->dissolve hplc_injection Inject on C18 Column dissolve->hplc_injection lcms_injection Inject on UPLC Column dissolve->lcms_injection hplc_separation Gradient Elution hplc_injection->hplc_separation uv_detection UV Detection (260 nm) hplc_separation->uv_detection purity_calc Purity Calculation (%) uv_detection->purity_calc lcms_separation Gradient Elution lcms_injection->lcms_separation esi_ionization ESI+ Ionization lcms_separation->esi_ionization msms_detection MRM Detection esi_ionization->msms_detection impurity_id Impurity Identification msms_detection->impurity_id

A Guide to Inter-Laboratory Comparison of (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting inter-laboratory comparisons of (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA measurements. Given the absence of publicly available, specific inter-laboratory data for this particular analyte, this document outlines best practices and provides representative experimental protocols and expected performance characteristics based on studies of similar long-chain acyl-CoAs. The objective is to facilitate the design and execution of robust and reproducible studies to ensure data quality and comparability across different research sites.

Introduction

This compound is the activated form of the omega-3 polyunsaturated fatty acid (8Z,11Z,14Z,17Z)-icosatetraenoic acid. As a key intermediate in lipid metabolism, its accurate quantification is crucial for understanding various physiological and pathological processes. Omega-3 fatty acids are known to play a role in regulating inflammation and metabolic pathways.[1][2] Inter-laboratory comparisons, or ring trials, are essential for validating the robustness and transferability of analytical methods, ensuring that data generated in different laboratories are reliable and comparable.

Experimental Protocols

The accurate measurement of this compound requires meticulous sample handling and a sensitive analytical methodology, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

The choice of sample preparation protocol is critical for the reliable quantification of acyl-CoAs, which are present in low abundance and are susceptible to degradation.

For Cellular Samples:

  • Cell Harvesting: Rinse confluent cell plates with ice-cold phosphate-buffered saline (PBS). Scrape cells in fresh ice-cold PBS and centrifuge at 1,000 rpm for 5 minutes at 4°C.[3]

  • Lysis and Extraction: Aspirate the supernatant and resuspend the cell pellet in an ice-cold extraction solution. A common approach is to use a mixture of acetonitrile, methanol, and water (2:2:1, v/v/v).[4] For every 1 mg of cell pellet, use 100 µL of extraction solvent.

  • Homogenization: Vortex the mixture thoroughly and sonicate to ensure complete cell lysis and extraction.

  • Protein Precipitation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

For Tissue Samples:

  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection. Grind the frozen tissue to a fine powder.

  • Extraction: Homogenize the powdered tissue in a cold extraction buffer. A frequently used buffer consists of 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid.[5]

  • Lipid Removal: Perform a liquid-liquid extraction with petroleum ether to remove non-polar lipids.[5]

  • Acyl-CoA Precipitation: Precipitate the acyl-CoAs from the aqueous phase.

  • Final Extraction: Resuspend the pellet and perform a final extraction with a methanol:chloroform mixture. The supernatant containing the acyl-CoAs is collected and dried under nitrogen.[5]

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.

LC-MS/MS Analysis

The following is a representative LC-MS/MS protocol for the analysis of long-chain acyl-CoAs.

Parameter Condition
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile
Gradient0-2 min: 2% B; 2-15 min: 2-98% B; 15-18 min: 98% B; 18-20 min: 2% B
Flow Rate0.3 mL/min
Injection Volume5-10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)To be determined for this compound
Product Ion (Q3)To be determined for this compound
Internal StandardA stable isotope-labeled analog (e.g., ¹³C-labeled) is recommended.

Data Presentation: Expected Performance in an Inter-Laboratory Comparison

While specific data for this compound is not available, the following table summarizes typical performance characteristics that could be expected in an inter-laboratory comparison for a long-chain acyl-CoA, based on published studies of similar analytes.

Performance Metric Expected Value Reference
Intra-laboratory Repeatability (RSD) < 15%[4]
Inter-laboratory Reproducibility (RSD) 20-40%General expectation for complex LC-MS/MS assays
Limit of Quantification (LOQ) 0.1 - 10 ng/mL[6]
Linear Dynamic Range 2-3 orders of magnitude[6]
Recovery 80-120%[7]

RSD: Relative Standard Deviation

Signaling Pathways and Experimental Workflows

Signaling Pathways of Omega-3 Fatty Acyl-CoAs

This compound, as an omega-3 fatty acyl-CoA, is a precursor to signaling molecules and can influence cellular processes through various mechanisms. Omega-3 fatty acids are known to exert anti-inflammatory effects and regulate lipid metabolism. Key signaling pathways include:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Omega-3 fatty acids are ligands for PPARs, which are nuclear receptors that regulate the expression of genes involved in fatty acid oxidation and glucose metabolism.[8]

  • NF-κB Signaling: Omega-3 fatty acids can inhibit the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of inflammatory cytokines.[9]

  • G-protein Coupled Receptor 120 (GPR120): This receptor is activated by omega-3 fatty acids and mediates anti-inflammatory and insulin-sensitizing effects.[9]

omega3 This compound gpr120 GPR120 omega3->gpr120 activates ppar PPARs omega3->ppar activates nfkb_pathway NF-κB Pathway gpr120->nfkb_pathway inhibits gene_expression Gene Expression Changes ppar->gene_expression regulates nfkb_pathway->gene_expression activates anti_inflammatory Anti-inflammatory Effects gene_expression->anti_inflammatory lipid_metabolism Regulation of Lipid Metabolism gene_expression->lipid_metabolism

Key signaling pathways influenced by omega-3 fatty acyl-CoAs.

Experimental Workflow for an Inter-Laboratory Comparison

A well-structured workflow is essential for a successful inter-laboratory comparison study. The following diagram illustrates the key steps involved.

study_design Study Design & Protocol Development sample_prep Centralized Sample Preparation & Distribution study_design->sample_prep lab_analysis Analysis at Participating Laboratories sample_prep->lab_analysis data_submission Data Submission to Coordinating Center lab_analysis->data_submission stat_analysis Statistical Analysis of Results data_submission->stat_analysis report Final Report & Publication stat_analysis->report

Workflow for an inter-laboratory comparison study.

References

Enzyme Specificity for (8Z,11Z,14Z,17Z)-Eicosatetraenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(8Z,11Z,14Z,17Z)-eicosatetraenoic acid, a 20-carbon omega-3 polyunsaturated fatty acid, and its activated form, (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA, are key intermediates in the biosynthesis of essential long-chain omega-3 fatty acids, including eicosapentaenoic acid (EPA). The metabolic fate of this molecule is governed by the specificity of various enzymes. This guide provides a comparative assessment of key enzymes that metabolize or synthesize this important fatty acyl-CoA, supported by available experimental data.

Comparative Analysis of Enzyme Specificity

The enzymatic processing of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA and its corresponding free fatty acid is crucial for the production of bioactive lipid mediators. The following table summarizes the specificity of key enzymes involved in its metabolism.

Enzyme FamilySpecific EnzymeSubstrate(s)Product(s)Key Findings on Specificity
Fatty Acid Desaturases FADS1 (Δ5-desaturase)Dihomo-γ-linolenic acid (DGLA; 20:3n-6), (8Z,11Z,14Z,17Z)-eicosatetraenoic acid (20:4n-3)Arachidonic acid (AA; 20:4n-6), Eicosapentaenoic acid (EPA; 20:5n-3)FADS1 introduces a double bond at the Δ5 position. Its activity is crucial for the synthesis of EPA from 20:4n-3.
FADS2 (Δ6-desaturase)α-Linolenic acid (ALA; 18:3n-3), Linoleic acid (LA; 18:2n-6)Stearidonic acid (SDA; 18:4n-3), γ-Linolenic acid (GLA; 18:3n-6)While not directly acting on 20:4n-3, FADS2 is essential for its synthesis from ALA.
Fatty Acid Elongases ELOVL5Stearidonic acid (SDA; 18:4n-3)(8Z,11Z,14Z,17Z)-eicosatetraenoic acid (20:4n-3)ELOVL5 is a key elongase in the conversion of C18 fatty acids to C20 fatty acids.
ELOVL2Eicosapentaenoic acid (EPA; 20:5n-3)Docosapentaenoic acid (DPA; 22:5n-3)ELOVL2 further elongates the products of 20:4n-3 metabolism.
Cyclooxygenases COX-1 and COX-2Arachidonic acid (AA; 20:4n-6), (8Z,11Z,14Z,17Z)-eicosatetraenoic acid (20:4n-3)Prostaglandins and Thromboxanes (from AA), Series-3 Prostaglandins and Thromboxanes (from 20:4n-3)COX enzymes can utilize n-3 PUFAs like 20:4n-3, leading to the formation of anti-inflammatory eicosanoids.[1]
Lipoxygenases 5-LOX, 12-LOX, 15-LOXArachidonic acid (AA; 20:4n-6), (8Z,11Z,14Z,17Z)-eicosatetraenoic acid (20:4n-3)Leukotrienes and Hydroxyeicosatetraenoic acids (HETEs)LOX enzymes can metabolize various PUFAs, with the product profile depending on the specific enzyme and substrate.

Signaling Pathways and Experimental Workflows

The metabolism of (8Z,11Z,14Z,17Z)-eicosatetraenoic acid is integrated into the broader pathways of polyunsaturated fatty acid metabolism, leading to the synthesis of various bioactive lipid mediators.

cluster_n3_pathway Omega-3 Fatty Acid Metabolism ALA α-Linolenic acid (18:3n-3) SDA Stearidonic acid (18:4n-3) ALA->SDA FADS2 (Δ6-desaturase) ETA (8Z,11Z,14Z,17Z)-Eicosatetraenoic acid (20:4n-3) SDA->ETA ELOVL5 EPA Eicosapentaenoic acid (20:5n-3) ETA->EPA FADS1 (Δ5-desaturase) Prostaglandins_TXA3 Prostaglandins / Thromboxanes (Series 3) ETA->Prostaglandins_TXA3 COX-1/2 Leukotrienes_5 Leukotrienes (Series 5) ETA->Leukotrienes_5 LOX DPA Docosapentaenoic acid (22:5n-3) EPA->DPA ELOVL2/5 DHA Docosahexaenoic acid (22:6n-3) DPA->DHA ELOVL2, FADS2 (Δ6-desaturase), β-oxidation

Caption: Metabolic pathway of omega-3 fatty acids.

The experimental investigation of enzyme specificity often involves heterologous expression of the enzyme followed by substrate feeding studies and analysis of the resulting fatty acid profile.

cluster_workflow Experimental Workflow for Enzyme Specificity start Gene encoding enzyme of interest cloning Cloning into expression vector start->cloning transformation Transformation into host (e.g., yeast) cloning->transformation expression Induction of enzyme expression transformation->expression substrate_addition Addition of (8Z,11Z,14Z,17Z)- eicosatetraenoic acid expression->substrate_addition incubation Incubation substrate_addition->incubation lipid_extraction Lipid extraction incubation->lipid_extraction fame_prep Fatty acid methyl ester (FAME) preparation lipid_extraction->fame_prep gc_ms GC-MS analysis fame_prep->gc_ms data_analysis Data analysis and product identification gc_ms->data_analysis end Determination of substrate specificity data_analysis->end

Caption: Experimental workflow for determining enzyme specificity.

Experimental Protocols

Heterologous Expression and Fatty Acid Analysis

A common method to assess enzyme specificity involves expressing the gene of interest in a host organism that does not endogenously produce the fatty acids being studied, such as certain strains of yeast (Saccharomyces cerevisiae).

1. Gene Cloning and Expression Vector Construction:

  • The open reading frame of the gene encoding the enzyme of interest (e.g., a desaturase or elongase) is amplified by PCR.

  • The PCR product is then cloned into a suitable yeast expression vector, often under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation and Culture:

  • The expression vector is transformed into a suitable yeast strain.

  • Transformed yeast cells are grown in a selective medium to maintain the plasmid.

3. Substrate Feeding and Fatty Acid Analysis:

  • Yeast cultures are induced to express the recombinant enzyme.

  • The substrate, (8Z,11Z,14Z,17Z)-eicosatetraenoic acid, is added to the culture medium.

  • After a defined incubation period, the yeast cells are harvested.

  • Total lipids are extracted from the cells, typically using a chloroform:methanol solvent system.

  • The extracted lipids are then transmethylated to form fatty acid methyl esters (FAMEs).

  • The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the substrate and any resulting products. The substrate conversion percentage can then be calculated.

In Vitro Enzyme Assays with Cyclooxygenase and Lipoxygenase

To determine the activity of COX and LOX enzymes with (8Z,11Z,14Z,17Z)-eicosatetraenoic acid, in vitro assays using purified enzymes or cell lysates can be performed.

1. Enzyme Preparation:

  • Purified recombinant COX-1, COX-2, or various LOX isoforms are used.

  • Alternatively, cell lysates from cells overexpressing the enzyme of interest can be utilized.

2. Assay Conditions:

  • The enzyme is incubated with (8Z,11Z,14Z,17Z)-eicosatetraenoic acid in a suitable buffer system.

  • The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

3. Product Analysis:

  • The reaction is terminated, and the products are extracted.

  • The products (e.g., prostaglandins, leukotrienes, HETEs) are analyzed and quantified using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or UV detection.

This guide provides a foundational understanding of the enzymatic landscape surrounding (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA. Further research focusing on detailed kinetic analysis will be invaluable for a more precise quantitative comparison of enzyme specificities, which is critical for applications in metabolic engineering and drug development.

References

Safety Operating Guide

Proper Disposal of (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Summary of Disposal Procedures

The appropriate disposal method for (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA is contingent on the quantity of waste. For small, residual amounts typically encountered in research settings, absorption and evaporation is a viable option. Larger quantities necessitate containment and professional disposal.

Quantity Disposal Method Containment Final Disposal
Small Quantities (<50 mL) Absorb onto a paper towel and allow to evaporate in a fume hood.Paper TowelGeneral Waste (once fully evaporated)
Large Quantities (>50 mL) Absorb onto an inert material (e.g., vermiculite, cat litter).Sealed Waste ContainerLicensed Waste Contractor
Alternative for Liquids Place in a designated hydrocarbon waste bottle.Hydrocarbon Waste BottleLicensed Waste Contractor

Procedural Guidance for Disposal

Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE, including:

  • Nitrile gloves

  • Safety glasses

  • Laboratory coat

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol:

  • Assess the Quantity: Determine the volume of the this compound waste.

  • Small Quantity Disposal (<50 mL):

    • Carefully absorb the liquid onto a paper towel.

    • Place the saturated paper towel in the back of a fume hood.

    • Allow the solvent to fully evaporate.

    • Once completely dry and free of solvent, the paper towel can be disposed of in the regular solid waste stream.[1]

  • Large Quantity Disposal (>50 mL):

    • Place an absorbent material such as vermiculite, perlite, or cat litter in a designated waste container.[1]

    • Carefully pour or transfer the this compound waste onto the absorbent material.

    • Ensure the liquid is fully absorbed.

    • Securely seal the container.

    • Label the container clearly with the contents.

    • Store the container in a designated, safe area until it can be collected by a licensed waste disposal contractor.[1]

  • Alternative Liquid Waste Disposal:

    • For liquid forms, an alternative is to transfer the waste into a designated hydrocarbon waste bottle.[1]

    • This bottle should be properly labeled and stored for collection by a licensed waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Assess Quantity of This compound Waste B Quantity < 50 mL? A->B C Absorb on Paper Towel B->C Yes F Quantity > 50 mL or Liquid Waste Stream B->F No D Evaporate in Fume Hood C->D E Dispose of Towel in General Waste D->E G Absorb on Inert Material (e.g., Vermiculite) F->G Absorb J Alternatively, place in Hydrocarbon Waste Bottle F->J Liquid H Place in Sealed Container G->H I Store for Licensed Waste Contractor H->I J->I

References

Personal protective equipment for handling (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on standard laboratory safety practices for handling similar lipid compounds and acyl-CoA derivatives. Users should always perform a risk assessment and consult their institution's safety guidelines before handling any chemical.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.[1][2] The following table summarizes the recommended PPE.

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses or goggles are required to protect against splashes or dust particles.[1][3]
Hand Protection Wear nitrile or neoprene gloves to prevent skin contact.[1][4] Gloves should be inspected before use and changed immediately if contaminated.[4]
Body Protection A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1][3]
Respiratory Protection If handling the compound in powdered form or if there is a risk of aerosolization, a mask or respirator should be worn to prevent inhalation.[1][5]

Operational and Disposal Plans

Proper handling, storage, and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Avoid direct contact with eyes, skin, and clothing.[3]

  • Prevent the formation of dust or aerosols.

  • Store the compound in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier. Many similar compounds are stored at freezer temperatures.[6]

Experimental Protocols:

Detailed experimental protocols involving this compound will be specific to the research being conducted. General considerations include:

  • Solution Preparation: When preparing solutions, add the compound to the solvent slowly to avoid splashing.

  • Reaction Quenching: If the compound is used in a reaction, ensure a clear and safe quenching procedure is in place.

  • Spill Management: In the event of a spill, evacuate the area if necessary. Wear appropriate PPE and clean the spill according to your laboratory's standard operating procedures for chemical spills. Small spills of similar compounds can be washed with plenty of water, provided there is adequate ventilation.[3]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Unused material and contaminated disposable items (e.g., gloves, pipette tips) should be collected in a designated chemical waste container.

  • Do not dispose of the chemical down the drain unless specifically permitted by your institution's environmental health and safety office.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal start Start: Don PPE receive Receive & Verify Compound start->receive 1 store Store Appropriately (Cool, Dry, Dark) receive->store 2 prepare_exp Prepare for Experiment in Fume Hood store->prepare_exp 3 weigh Weigh Compound prepare_exp->weigh 4 dissolve Prepare Solution weigh->dissolve 5 experiment Perform Experiment dissolve->experiment 6 decontaminate Decontaminate Work Area experiment->decontaminate 7 dispose_waste Dispose of Waste in Designated Container decontaminate->dispose_waste 8 remove_ppe Remove PPE dispose_waste->remove_ppe 9 end_node End remove_ppe->end_node 10

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。